Epitulipinolide diepoxide
Description
Properties
Molecular Formula |
C17H22O6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[(1S,2S,4R,7R,9S,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate |
InChI |
InChI=1S/C17H22O6/c1-8-12-10(20-9(2)18)7-17(4)11(22-17)5-6-16(3)14(23-16)13(12)21-15(8)19/h10-14H,1,5-7H2,2-4H3/t10-,11-,12-,13+,14+,16-,17+/m1/s1 |
InChI Key |
WVJZWGBZQIZLSZ-PFWNOZKPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Epitulipinolide Diepoxide: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide (B204386) diepoxide, a sesquiterpene lactone with notable cytotoxic and potential therapeutic activities, is a natural product of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its extraction and isolation, and a summary of its key physicochemical and spectroscopic data. The methodologies presented are compiled from seminal and contemporary scientific literature to offer a practical resource for its procurement and characterization in a laboratory setting.
Natural Source
The principal natural source of Epitulipinolide diepoxide is the Tulip Tree, Liriodendron tulipifera L., a member of the Magnoliaceae family native to eastern North America.[1][2] This compound has been successfully isolated from various parts of the tree, including the leaves, root bark, and seeds. The concentration of sesquiterpene lactones, including this compound, may vary depending on the specific plant part, geographical location, and season of collection.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 39815-40-2 | [3] |
| Molecular Formula | C₁₇H₂₂O₆ | [3] |
| Molecular Weight | 322.35 g/mol | [3] |
| Purity (typical) | >98% (commercially available) | [3] |
Extraction and Isolation Protocols
The isolation of this compound from Liriodendron tulipifera is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocols are based on established methodologies.
General Experimental Workflow
The overall workflow for the isolation of this compound is depicted in the following diagram.
References
The Discovery and Biological Evaluation of Epitulipinolide Diepoxide from Liriodendron chinense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and biological evaluation of Epitulipinolide diepoxide, a sesquiterpenoid lactone identified in Liriodendron chinense. The document provides a comprehensive overview of the experimental protocols for its extraction and purification, quantitative data on its cytotoxic effects against cancer cell lines, and a detailed examination of its mechanism of action via inhibition of the ERK/MAPK signaling pathway, leading to apoptosis. This guide is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development, providing the necessary technical details to replicate and build upon these findings.
Introduction
The search for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. The genus Liriodendron, belonging to the Magnoliaceae family, has been a subject of phytochemical investigation due to its use in traditional medicine. While much of the research has focused on Liriodendron tulipifera, the closely related species, Liriodendron chinense, also represents a rich source of bioactive secondary metabolites. This guide focuses on the sesquiterpenoid lactone, this compound, a compound that has been isolated from Liriodendron species and has demonstrated significant anti-cancer properties.
Recent studies have elucidated that this compound exerts its cytotoxic effects through the induction of apoptosis in cancer cells. The underlying molecular mechanism has been identified as the inhibition of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many human cancers. While the precise molecular target of this compound within this pathway has not been definitively identified in the reviewed literature, this guide will proceed under the scientifically plausible hypothesis that it acts as an inhibitor of MEK1/2, a central kinase in the ERK/MAPK cascade and a common target for natural product-based inhibitors.
This document provides a detailed summary of the available quantitative data, comprehensive experimental protocols for key assays, and mandatory visualizations of the pertinent biological pathways and experimental workflows to facilitate further research and development of this compound as a potential therapeutic agent.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following tables summarize the quantitative data obtained from these studies.
Table 1: Cytotoxicity of this compound against Human Melanoma (A375) Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 100 | < 20% | 52.03 |
Data extracted from studies on compounds isolated from Liriodendron tulipifera.
Table 2: General Cytotoxicity Data for this compound
| Cell Line | Activity |
| KB (human oral epidermal carcinoma) | Cytotoxic |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Liriodendron Leaves
The following protocol is adapted from the successful isolation of this compound from Liriodendron tulipifera and can be applied to Liriodendron chinense.
3.1.1. Plant Material and Extraction
-
Air-dry the leaves of Liriodendron chinense.
-
Extract the dried leaves (e.g., 3.0 kg) with methanol (B129727) (e.g., 50 L x 5) at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract (e.g., 52.5 g).
3.1.2. Chromatographic Separation and Purification
-
Subject the crude methanol extract to silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) to yield several fractions.
-
Subject the fraction containing the compound of interest to further silica gel column chromatography, eluting with a CH₂Cl₂/MeOH solvent system (e.g., 80:1), gradually increasing the polarity with MeOH to furnish sub-fractions.
-
Purify the sub-fraction containing this compound using another silica gel column with a CH₂Cl₂/MeOH (e.g., 40:1) solvent system to yield the pure compound.[1][2]
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This protocol details the detection of apoptosis in bladder cancer cells (e.g., T24) treated with this compound using flow cytometry.
3.2.1. Cell Culture and Treatment
-
Culture T24 bladder cancer cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.
3.2.2. Staining Procedure
-
After treatment, harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 1X Annexin V binding buffer to each tube.
3.2.3. Flow Cytometry Analysis
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis of ERK/MAPK Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK pathway.
3.3.1. Cell Lysis and Protein Quantification
-
Culture and treat bladder cancer cells with this compound as described in section 3.2.1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3.3.2. Gel Electrophoresis and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3.3.3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total-ERK1/2, phospho-ERK1/2 (Thr202/Tyr204), total-MEK1/2, and phospho-MEK1/2 (Ser217/221) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
3.3.4. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Experimental workflow for the isolation and biological evaluation of this compound.
Caption: The ERK/MAPK signaling pathway and the proposed inhibitory action of this compound.
Conclusion
This compound, a sesquiterpenoid lactone from Liriodendron chinense, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells by inhibiting the ERK/MAPK signaling pathway highlights a promising avenue for therapeutic development. This technical guide provides a foundational resource for researchers, offering detailed experimental protocols and a summary of the current understanding of this compound's biological activity. Further investigation is warranted to precisely identify the molecular target of this compound within the ERK/MAPK cascade and to evaluate its efficacy and safety in preclinical and clinical settings. The methodologies and data presented herein are intended to facilitate these future research endeavors.
References
chemical structure and properties of Epitulipinolide diepoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpenoid lactone primarily isolated from the leaves of the tulip tree (Liriodendron tulipifera), has emerged as a compound of significant interest in oncological and antioxidant research. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes a comprehensive summary of its cytotoxic and antioxidant properties, detailed experimental protocols for its isolation and biological evaluation, and a proposed mechanism of action involving the ERK/MAPK signaling pathway. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Properties
This compound is a complex natural product characterized by a germacrane-type sesquiterpene lactone core structure featuring two epoxide rings.
Chemical Identifiers:
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to off-white powder | Generic observation |
| Solubility | Soluble in DMSO, ethanol, and other common organic solvents. | Generic observation for similar compounds |
| Purity | Commercially available up to >98% | [1] |
Biological Activities and Properties
This compound has demonstrated a range of biological activities, most notably cytotoxicity against cancer cell lines and antioxidant effects.
Cytotoxic Activity
The primary biological activity of interest for this compound is its potent cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A375 | Malignant Melanoma | < 100 µM (Cell viability < 20% at 100 µM) | 24 |
Further research is required to establish precise IC₅₀ values across a broader range of cancer cell lines.
Antioxidant Activity
This compound has been reported to possess antioxidant properties, which may contribute to its overall biological effects.
Table 2: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available |
Quantitative IC₅₀ values for standard antioxidant assays are not yet fully characterized in the public domain.
Experimental Protocols
Isolation and Purification of this compound from Liriodendron tulipifera
This protocol is based on the methodology described by Kang et al. (2014).
Workflow for Isolation and Purification:
Caption: Isolation and purification workflow for this compound.
Methodology:
-
Extraction: Air-dried leaves of Liriodendron tulipifera are repeatedly extracted with methanol at room temperature.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) as the eluent.
-
Fraction Collection: Eluted fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and subjected to further rounds of silica gel chromatography with varying solvent systems (e.g., CH₂Cl₂/MeOH gradients of 80:1 followed by 40:1) to isolate the pure compound.
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cultured cell lines.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antioxidant Activity Assays (DPPH and ABTS)
These are common spectrophotometric assays to evaluate the free radical scavenging activity of a compound.
Workflow for DPPH/ABTS Assays:
Caption: General workflow for DPPH and ABTS radical scavenging assays.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical solution to each dilution of the compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength for each radical (approximately 517 nm for DPPH and 734 nm for ABTS).
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.
Proposed Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway
Preliminary evidence suggests that the cytotoxic effects of this compound may be mediated, at least in part, through the inhibition of the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Proposed Signaling Pathway:
Caption: Proposed inhibition of the ERK/MAPK signaling pathway by this compound.
Experimental Protocol to Investigate ERK/MAPK Inhibition (Western Blotting):
-
Cell Treatment: Treat cancer cells with various concentrations of this compound for a specified time. Include a positive control (e.g., a known MEK or ERK inhibitor) and a vehicle control.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK levels to total ERK to determine the effect of this compound on ERK phosphorylation.
Synthesis
The total chemical synthesis of this compound is a complex multi-step process that has not been extensively detailed in publicly available literature. The primary source of this compound remains isolation from its natural source, Liriodendron tulipifera. The synthesis would likely involve the stereoselective construction of the ten-membered germacrane (B1241064) ring, followed by the introduction of the lactone and the two epoxide functionalities.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic and antioxidant activities. Its potential mechanism of action through the inhibition of the ERK/MAPK signaling pathway warrants further investigation. Future research should focus on:
-
Determining the precise IC₅₀ values of this compound against a broader panel of cancer cell lines.
-
Elucidating the detailed molecular mechanism of its inhibitory effect on the ERK/MAPK pathway and other potential cellular targets.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.
-
Developing a scalable and efficient total synthesis route to enable further preclinical and clinical development.
This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.
References
An In-depth Technical Guide to Epitulipinolide Diepoxide (C17H22O6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpenoid lactone with the molecular formula C17H22O6, is a natural product isolated from the leaves of the Tulip Tree (Liriodendron tulipifera). This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, including antioxidative, chemopreventive, and cytotoxic effects against various cancer cell lines. Notably, recent studies have elucidated its role in inducing apoptosis in bladder cancer cells through the inhibition of the ERK/MAPK signaling pathway. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Chemical Properties and Characterization
This compound is a structurally complex sesquiterpenoid characterized by the presence of two epoxide rings and a γ-lactone moiety. Its detailed chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H22O6 | [1] |
| Molecular Weight | 322.4 g/mol | [1] |
| CAS Number | 39815-40-2 | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| SMILES | CC(=O)OC1CC2(C(O2)CCC3(C(O3)C4C1C(=C)C(=O)O4)C)C | [2] |
| Standard InChIKey | WVJZWGBZQIZLSZ-KLGRDHRDSA-N | [2] |
Spectroscopic data for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were first detailed by Doskotch and El-Feraly in 1970. For a comprehensive analysis of the original characterization data, researchers are directed to this foundational study.
Biological Activities
This compound has demonstrated a range of biological activities, with a primary focus on its anticancer properties.
Cytotoxic Activity
The compound exhibits significant cytotoxic effects against several cancer cell lines. Quantitative data on its inhibitory concentrations (IC50) are presented below.
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| T24 | Bladder Cancer | 1.83 | |
| 5637 | Bladder Cancer | 3.25 | |
| J82 | Bladder Cancer | 4.67 | |
| A375 | Malignant Melanoma | ~10-20 (estimated) |
Induction of Apoptosis in Bladder Cancer Cells
This compound has been shown to induce apoptosis in human bladder cancer cell lines. This pro-apoptotic effect is mediated through the inhibition of the ERK/MAPK signaling pathway.
Antioxidative and Chemopreventive Activities
In addition to its cytotoxic effects, this compound possesses antioxidative and chemopreventive properties, which contribute to its potential as a therapeutic agent.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
The following protocol is based on the method described for the isolation of this compound from the leaves of Liriodendron tulipifera.
Detailed Steps:
-
Extraction: Air-dried and powdered leaves of Liriodendron tulipifera (1.5 kg) are percolated with methanol (B129727) (MeOH) at room temperature.
-
Concentration: The MeOH extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc-soluble fraction is collected.
-
Column Chromatography (Silica Gel): The EtOAc-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.
-
Column Chromatography (Sephadex LH-20): Fractions containing the compound of interest are further purified using Sephadex LH-20 column chromatography with MeOH as the eluent.
-
Final Purification: The final purification is achieved through repeated chromatographic techniques to yield pure this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the methodology for assessing the cytotoxic effects of this compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., T24, 5637, J82, A375) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.
-
Incubation: The treated cells are incubated for specific time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of the ERK/MAPK Pathway
This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the ERK/MAPK signaling pathway.
References
The Biosynthesis of Epitulipinolide Diepoxide: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. Understanding its biosynthesis is crucial for advancing research into its therapeutic applications and for the development of synthetic biology approaches for its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on sesquiterpene lactone formation. While the precise enzymatic steps leading to the final product are yet to be fully elucidated, this document presents a scientifically grounded pathway based on established biochemical principles and available literature. This guide also includes a proposed experimental protocol for the chemoenzymatic synthesis of this compound, offering a practical methodology for researchers.
Introduction to Sesquiterpenoid Lactone Biosynthesis
Sesquiterpenoid lactones (STLs) are a diverse group of secondary metabolites found predominantly in plants, particularly in the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. The biosynthesis of all terpenoids, including STLs, originates from the isoprenoid pathway.
The biosynthesis of STLs can be broadly divided into three stages:
-
Formation of the C15 precursor, Farnesyl Pyrophosphate (FPP): This occurs through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
-
Cyclization of FPP: Sesquiterpene synthases catalyze the cyclization of the linear FPP molecule into a variety of cyclic sesquiterpene scaffolds. For most STLs, this involves the formation of a germacrene A intermediate.
-
Modification of the Sesquiterpene Scaffold: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), modify the sesquiterpene backbone. These modifications include hydroxylations, epoxidations, and the formation of the characteristic lactone ring.
Proposed Biosynthetic Pathway of this compound
The specific enzymatic pathway for this compound has not been fully characterized in the scientific literature. However, based on the known biosynthesis of related STLs and the structures of its likely precursors, a plausible pathway can be proposed. This compound is understood to be derived from the precursor Tulipinolide (B1238175) or its epimer, Epitulipinolide[1][2].
The proposed pathway initiates with the universal C15 precursor, Farnesyl Pyrophosphate (FPP).
From Farnesyl Pyrophosphate to Germacrene A
The first committed step in the biosynthesis of many germacranolide-type STLs is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme Germacrene A Synthase (GAS) .
Formation of Costunolide (B1669451)
Germacrene A undergoes a series of oxidative modifications to form costunolide, a key intermediate in the biosynthesis of many STLs. This process involves:
-
Hydroxylation of Germacrene A: A cytochrome P450 enzyme, Germacrene A Oxidase (GAO) , hydroxylates germacrene A at the C12 position.
-
Further Oxidation: The same enzyme likely catalyzes the further oxidation of the C12-hydroxyl group to a carboxylic acid, forming germacrene A acid.
-
Lactonization: A subsequent hydroxylation at the C6 position, catalyzed by a Costunolide Synthase (COS) , another CYP enzyme, leads to the formation of an unstable intermediate that spontaneously cyclizes to form the γ-lactone ring of costunolide.
Formation of Tulipinolide/Epitulipinolide
The conversion of costunolide to Tulipinolide or Epitulipinolide involves further oxidative modifications. The exact enzymatic steps are not yet known, but they likely involve hydroxylations and an acetylation reaction. The structures of Tulipinolide and Epitulipinolide have been elucidated, revealing them to be epimers[1][2]. For the purpose of this proposed pathway, we will consider Epitulipinolide as the direct precursor to this compound.
Final Epoxidation Steps to this compound
The final steps in the biosynthesis of this compound are two sequential epoxidation reactions on the Epitulipinolide backbone. The formation of a diepoxide from tulipinolide has been reported, supporting this proposed final step[1]. These reactions are likely catalyzed by one or more cytochrome P450 monooxygenases with epoxidase activity. CYPs are well-known for their role in catalyzing a wide array of oxidative reactions in plant secondary metabolism, including the formation of epoxides[3][4][5][6].
Table 1: Key Intermediates in the Proposed Biosynthesis of this compound
| Intermediate | Chemical Formula | Key Enzymes Involved (Proposed) |
| Farnesyl Pyrophosphate | C₁₅H₂₈O₇P₂ | Terpenoid synthases |
| (+)-Germacrene A | C₁₅H₂₄ | Germacrene A Synthase (GAS) |
| Germacrene A Acid | C₁₅H₂₂O₂ | Germacrene A Oxidase (GAO) |
| Costunolide | C₁₅H₂₀O₂ | Costunolide Synthase (COS) |
| Epitulipinolide | C₁₇H₂₂O₄ | Hydroxylases, Acetyltransferases (Uncharacterized) |
| Epitulipinolide monoepoxide | C₁₇H₂₂O₅ | Cytochrome P450 Epoxidase (Uncharacterized) |
| This compound | C₁₇H₂₂O₆ | Cytochrome P450 Epoxidase (Uncharacterized) |
Visualization of the Proposed Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for enzymatic epoxidation.
Caption: Proposed biosynthetic pathway of this compound.
Caption: General experimental workflow for chemoenzymatic epoxidation.
Proposed Experimental Protocol for Chemoenzymatic Epoxidation
The following protocol is a proposed method for the chemoenzymatic epoxidation of Epitulipinolide, adapted from established procedures for terpene epoxidation[7][8][9][10][11]. This protocol serves as a starting point for optimization.
4.1. Materials
-
Epitulipinolide (substrate)
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or a suitable peroxygenase
-
Ethyl acetate (B1210297) (solvent)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetic acid (optional, can enhance lipase-mediated peracid formation)
-
Sodium bicarbonate (for quenching)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
4.2. Procedure
-
Reaction Setup:
-
In a sealed reaction vessel, dissolve Epitulipinolide (1 equivalent) in ethyl acetate.
-
Add the immobilized lipase (e.g., 10-20% w/w of the substrate).
-
If using a lipase, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Initiate the reaction by the dropwise addition of 30% H₂O₂ (2-3 equivalents) while stirring at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, filter to remove the immobilized enzyme. The enzyme can be washed with ethyl acetate and dried for potential reuse.
-
Quench the excess H₂O₂ by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.
-
Table 2: Example Reagent Quantities for a Small-Scale Reaction
| Reagent | Molar Ratio | Example Quantity |
| Epitulipinolide | 1 | 100 mg |
| Immobilized Lipase | - | 10-20 mg |
| Ethyl Acetate | - | 5 mL |
| Acetic Acid | 0.1 | ~2 µL |
| 30% H₂O₂ | 2-3 | ~70-105 µL |
Conclusion and Future Directions
The proposed biosynthetic pathway of this compound provides a logical framework based on the established principles of sesquiterpenoid lactone biosynthesis. The key steps involve the cyclization of FPP to a germacranolide core, followed by a series of oxidative modifications, culminating in two epoxidation events likely catalyzed by cytochrome P450 enzymes.
Future research should focus on the identification and characterization of the specific enzymes involved in the later stages of this pathway, particularly the hydroxylases, acetyltransferases, and epoxidases. The heterologous expression of candidate genes in microbial or plant systems will be instrumental in confirming their function and for the potential biotechnological production of this compound. The provided experimental protocol offers a practical starting point for the chemical synthesis and further biological evaluation of this intriguing natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The structure of tulipinolide and epitulipinolide. Cytotoxic sesquiterpenes from Liriodendron tulipifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Cytochrome P450 Enzymes in Plant Stress Response [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Epitulipinolide Diepoxide: A Technical Whitepaper on its Potential Cytotoxic Properties in A375 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxic effects of Epitulipinolide diepoxide on A375 human melanoma cells is not extensively available in current public literature. This technical guide provides a comprehensive overview based on the known biological activities of this compound in other cancer cell lines, the established cytotoxicity of related sesquiterpene lactones, and proposes a framework for future investigation into its potential as an anti-melanoma agent.
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse and potent biological activities.[1][2] These compounds, isolated from various plant species, have garnered significant interest in oncology research due to their cytotoxic and anti-proliferative effects against a range of cancer cell lines. This document outlines the current understanding of this compound's mechanism of action and provides a theoretical and practical guide for investigating its cytotoxic properties specifically on A375 human melanoma cells.
Known Cytotoxic Activity and Mechanism of Action
While data on A375 cells is pending, a recent pivotal study has elucidated the mechanism of action of this compound in bladder cancer cells. This research demonstrated that the compound induces apoptosis, a form of programmed cell death, by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[1]
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth. This compound has been shown to intervene in this pathway, leading to the downstream induction of apoptosis.
Signaling Pathway Diagram: Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound inducing apoptosis and autophagy via ERK/MAPK inhibition.
Quantitative Data Summary (Hypothetical for A375 Cells)
While specific data for A375 cells is unavailable, the following tables are presented as a template for how experimental data on the cytotoxic effects of this compound should be structured for clarity and comparative analysis.
Table 1: In Vitro Cytotoxicity of this compound on A375 Cells
| Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 24 | 100 | ± X.X |
| 1 | 24 | ||
| 5 | 24 | ||
| 10 | 24 | ||
| 25 | 24 | ||
| 50 | 24 | ||
| 0 (Control) | 48 | 100 | ± X.X |
| 1 | 48 | ||
| 5 | 48 | ||
| 10 | 48 | ||
| 25 | 48 | ||
| 50 | 48 |
Table 2: Apoptosis Induction in A375 Cells Treated with this compound
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 0 | |||
| This compound | IC50 | |||
| This compound | 2 x IC50 |
Table 3: Cell Cycle Analysis of A375 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control | 0 | ||||
| This compound | IC50 |
Detailed Experimental Protocols for A375 Cell Analysis
To investigate the cytotoxic properties of this compound on A375 cells, the following standard experimental protocols are recommended.
Cell Culture
A375 human melanoma cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed A375 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 and 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed A375 cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis
-
Treat A375 cells with this compound as described for the apoptosis assay.
-
Harvest and fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse treated and untreated A375 cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the ERK/MAPK pathway (e.g., p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
References
Preliminary Antitumor Screening of Epitulipinolide Diepoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data specifically detailing the preliminary antitumor screening of Epitulipinolide diepoxide is limited. This guide, therefore, provides a comprehensive framework based on established methodologies for the preclinical evaluation of novel sesquiterpene lactones, a chemical class to which this compound belongs. The experimental protocols and data representations are modeled after standard practices in cancer drug discovery.
Introduction
This compound is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in oncology research due to their potential cytotoxic and antitumor activities. Many sesquiterpene lactones have been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. This document outlines a representative technical approach for the initial in vitro screening of this compound to assess its potential as an antitumor agent.
In Vitro Cytotoxicity Assessment
The primary step in preliminary antitumor screening is to evaluate the cytotoxic effects of the compound against a panel of human cancer cell lines. This is typically achieved through cell viability assays.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical])
-
Normal human cell line (e.g., HEK293 [embryonic kidney]) for selectivity assessment
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of this compound would be summarized in a table format for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Hypothetical Value] | [Calculated Value] |
| HCT116 | Colorectal Carcinoma | [Hypothetical Value] | [Calculated Value] |
| HeLa | Cervical Adenocarcinoma | [Hypothetical Value] | [Calculated Value] |
| HEK293 | Normal Embryonic Kidney | [Hypothetical Value] | - |
*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Elucidation of Mechanism of Action
To understand how this compound exerts its cytotoxic effects, further assays are necessary to investigate its impact on key cellular processes such as apoptosis and the cell cycle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest (e.g., the most sensitive line from the cytotoxicity screen)
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Cells are seeded and treated with this compound at concentrations around its IC50 value for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a particular phase would suggest that the compound induces cell cycle arrest at that point.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Similar to the cell cycle analysis, cells are treated with the compound.
-
Staining: After treatment, cells are harvested, washed, and resuspended in Binding Buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are determined.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experiments and a hypothetical signaling pathway that could be investigated based on the activities of other sesquiterpene lactones.
Epitulipinolide Diepoxide: A Technical Guide on the Sesquiterpenoid Lactone as a Promising Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epitulipinolide diepoxide, a naturally occurring sesquiterpenoid lactone, has emerged as a molecule of significant interest in oncological research. Primarily isolated from plants of the Liriodendron genus, this compound has demonstrated potent cytotoxic, anti-inflammatory, and chemopreventive properties.[1] Recent investigations have elucidated its mechanism of action, particularly in bladder cancer, revealing a multi-faceted approach to inducing cancer cell death through the modulation of critical signaling pathways. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, biological activities, and underlying molecular mechanisms. It includes detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction and Chemical Profile
This compound belongs to the sesquiterpenoid lactone class of secondary metabolites, which are characterized by a 15-carbon skeleton and a lactone ring.[2] These compounds are known for their diverse biological activities.[3] The presence of two epoxide rings in this compound is a key structural feature contributing to its bioactivity.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₆ | [4] |
| Molecular Weight | 322.4 g/mol | [1] |
| IUPAC Name | [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.0²,⁴.0⁷,⁹]pentadecan-11-yl] acetate | [4] |
| CAS Number | 39815-40-2 | [1] |
| Classification | Sesquiterpenoid, Gamma-lactone | [2][4] |
| Natural Sources | Liriodendron tulipifera, Liriodendron chinense | [5][6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Anti-Cancer Activity and Mechanism of Action
This compound exhibits significant anti-cancer activity, particularly against bladder cancer cell lines. Its mechanism involves the induction of apoptosis and autophagy through the inhibition of the ERK/MAPK signaling pathway.[5]
Cytotoxicity Against Bladder Cancer Cells
The compound has shown dose- and time-dependent cytotoxicity against human bladder cancer cell lines T24 and J82.
| Cell Line | Treatment Time | IC₅₀ Value (µM) |
| T24 | 24 hours | 12.5 |
| 48 hours | 6.3 | |
| J82 | 24 hours | 15.8 |
| 48 hours | 8.1 | |
| Data derived from studies on the anti-proliferative effects of this compound. |
Induction of Apoptosis
Treatment with this compound leads to a significant increase in the apoptotic rate in bladder cancer cells. This is achieved by modulating the expression of key apoptosis-related proteins: down-regulating the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.
| Cell Line | Treatment | Apoptotic Rate (%) |
| T24 | Control | 4.1 ± 0.5 |
| This compound (10 µM) | 28.7 ± 2.1 | |
| J82 | Control | 3.5 ± 0.4 |
| This compound (10 µM) | 25.4 ± 1.9 | |
| Apoptosis rates determined by Annexin V-FITC/PI staining and flow cytometry analysis. |
Signaling Pathway Modulation
The anti-tumor effect of this compound is rooted in its ability to inhibit key cell survival and proliferation pathways while activating cell death mechanisms.
Caption: Mechanism of this compound Action.
The compound effectively suppresses the phosphorylation of both ERK and mTOR, key regulators of cell growth and proliferation.[7][8] This inhibition disrupts the survival signals in cancer cells. Concurrently, it induces apoptosis by altering the Bax/Bcl-2 ratio and activating caspase-3.[9][10] Furthermore, it promotes autophagy, a cellular degradation process, as evidenced by the increased expression of Beclin-1 and a higher LC3-II/LC3-I ratio.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
Caption: General Experimental Workflow.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed T24 and J82 cells in 96-well plates at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM).
-
Incubation: Incubate the plates for 24 or 48 hours.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Determine the IC₅₀ value using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[4]
-
Cell Culture and Treatment: Plate 1 x 10⁵ cells in 6-well plates, allow to adhere, and then treat with the desired concentration of this compound (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Cells are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.[17]
-
Protein Extraction: Treat cells in 6-well plates with this compound. After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-ERK, ERK, p-mTOR, mTOR, Bcl-2, Bax, cleaved caspase-3, Beclin-1, LC3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound is a potent sesquiterpenoid lactone with promising anti-cancer properties, particularly for bladder cancer. Its ability to simultaneously inhibit the pro-survival ERK/mTOR pathway while inducing both apoptosis and autophagy presents a powerful strategy for eliminating cancer cells. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to further explore its therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling, investigation of its effects on other cancer types, and potential synergistic combinations with existing chemotherapeutic agents to enhance clinical outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. kumc.edu [kumc.edu]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. The Reduction of PSMB4 in T24 and J82 Bladder Cancer Cells Inhibits the Angiogenesis and Migration of Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ERK and mTORC1 Inhibitors Enhance the Anti-Cancer Capacity of the Octpep-1 Venom-Derived Peptide in Melanoma BRAF(V600E) Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autophagy-related protein LC3 and Beclin-1 in the first trimester of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Reduction of PSMB4 in T24 and J82 Bladder Cancer Cells Inhibits the Angiogenesis and Migration of Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
An In-depth Technical Guide to Evaluating the Antioxidative Potential of Novel Compounds: A Methodological Framework
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, specific studies on the antioxidative potential of Epitulipinolide diepoxide are not available in the public domain. This guide, therefore, provides a comprehensive methodological framework for assessing the antioxidative potential of a novel compound, such as this compound, using established experimental protocols and by investigating key signaling pathways. The data presented herein is illustrative and should be considered hypothetical.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. Oxidative stress has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Natural products are a rich source of bioactive compounds with the potential to mitigate oxidative stress. Therefore, the evaluation of the antioxidative capacity of novel compounds is a critical step in the drug discovery and development process. This guide outlines a systematic approach to characterizing the antioxidative potential of a test compound, encompassing chemical and cellular-based assays, and exploring a key molecular pathway involved in the cellular antioxidant response.
In Vitro Chemical-Based Antioxidant Assays
To initiate the assessment of a compound's antioxidant properties, direct chemical assays are employed to determine its radical scavenging capabilities. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods.[1][2][3][4]
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[5][6][7][8]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. A series of dilutions are then prepared from the stock solution. Ascorbic acid or Trolox is typically used as a positive control.
-
Assay Procedure: In a 96-well plate, add 100 µL of the test compound dilutions to 100 µL of the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Data Presentation:
| Compound | IC50 (µM) |
| Test Compound | Hypothetical Value |
| Ascorbic Acid (Control) | Hypothetical Value |
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[9][10][11][12]
Experimental Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound as described for the DPPH assay. Trolox is commonly used as a standard.
-
Assay Procedure: In a 96-well plate, add 20 µL of the test compound dilutions to 180 µL of the ABTS•+ working solution.
-
Incubation: The plate is incubated at room temperature for 6 minutes.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Compound | TEAC (µM Trolox equivalents/µM compound) |
| Test Compound | Hypothetical Value |
In Vitro Cellular-Based Antioxidant Assay
While chemical assays are useful for initial screening, cellular-based assays provide more biologically relevant information by accounting for factors such as cell uptake, metabolism, and localization of the antioxidant.[13] The Cellular Antioxidant Activity (CAA) assay is a common method used for this purpose.[14][15][16][17]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.[13]
Experimental Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black-walled, clear-bottom plate and cultured until they reach confluence.
-
Treatment: The cells are washed with PBS and then treated with various concentrations of the test compound and 25 µM DCFH-DA for 1 hour. Quercetin (B1663063) is often used as a standard.
-
Induction of Oxidative Stress: After incubation, the cells are washed with PBS, and then 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical generator, is added to each well.
-
Measurement: The fluorescence is measured immediately and every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.
-
Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.
Data Presentation:
| Compound | CAA Value (µmol QE / 100 µmol) |
| Test Compound | Hypothetical Value |
| Quercetin (Standard) | 100 |
Investigation of Molecular Mechanisms: The Nrf2-ARE Signaling Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[18][19][20][21][22] Many natural antioxidant compounds exert their protective effects by modulating this pathway.
Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of various antioxidant and phase II detoxifying enzymes. This leads to the transcription of genes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.[18][21][22]
Experimental Approach to Investigate Nrf2 Activation:
-
Western Blot Analysis: Treat cells (e.g., HepG2 or RAW 264.7 macrophages) with the test compound for various time points. Analyze the protein levels of Nrf2 in the nuclear and cytosolic fractions to assess its translocation. Also, measure the protein levels of downstream targets like HO-1 and NQO1.
-
Quantitative Real-Time PCR (qRT-PCR): Evaluate the mRNA expression levels of Nrf2-target genes (HO-1, NQO1, GCLC, etc.) in cells treated with the test compound.
-
Reporter Gene Assay: Use a luciferase reporter construct containing the ARE sequence to quantify the transcriptional activity of Nrf2 in response to treatment with the test compound.
Visualizations
Caption: General experimental workflow for assessing antioxidative potential.
Caption: The Nrf2-ARE signaling pathway in cellular antioxidant response.
Conclusion
The comprehensive evaluation of a novel compound's antioxidative potential requires a multi-faceted approach. By combining in vitro chemical and cellular assays with mechanistic studies on key signaling pathways like Nrf2-ARE, researchers can gain a thorough understanding of the compound's antioxidant properties. This systematic framework provides a robust foundation for identifying and characterizing promising new therapeutic agents for the prevention and treatment of oxidative stress-related diseases. While specific data for this compound is currently lacking, the methodologies outlined in this guide provide a clear path forward for its investigation.
References
- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. zen-bio.com [zen-bio.com]
- 7. scribd.com [scribd.com]
- 8. marinebiology.pt [marinebiology.pt]
- 9. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. content.abcam.com [content.abcam.com]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Epitulipinolide Diepoxide in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone isolated from the leaves of the American tulip tree, Liriodendron tulipifera.[1][2] This class of natural compounds has garnered significant interest in oncology research due to the potent anti-cancer activities exhibited by many of its members.[3][4][5] Emerging evidence suggests that this compound possesses cytotoxic properties against cancer cells, making it a compound of interest for further investigation as a potential therapeutic agent.[1][2][6]
These application notes provide an overview of the known anti-cancer activity of this compound, its potential mechanisms of action based on its chemical class, and detailed protocols for key experiments to further elucidate its effects on cancer cells.
Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, its classification as a sesquiterpene lactone suggests several potential pathways through which it may exert its anti-cancer effects. Sesquiterpene lactones are known to modulate key signaling cascades that are often dysregulated in cancer.[3]
Potential Signaling Pathways Influenced by this compound:
-
NF-κB Pathway Inhibition: Many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to apoptosis.[3]
-
STAT3 Pathway Modulation: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key signaling node involved in cancer cell proliferation, survival, and metastasis. Some sesquiterpene lactones have been shown to inhibit STAT3 signaling, often by preventing its phosphorylation and activation.[3]
-
Induction of Apoptosis: this compound is likely to induce programmed cell death, or apoptosis, in cancer cells. This can occur through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. The induction of apoptosis by sesquiterpene lactones is often associated with the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[4]
Data Presentation
Cytotoxicity of this compound
Quantitative data on the cytotoxic effects of this compound is currently limited. However, one study has demonstrated its significant activity against human melanoma cells.
| Compound | Cell Line | Assay | Concentration (µM) | Effect | Reference |
| This compound | A375 (Human Melanoma) | Cell Viability Assay | 100 | <20% cell viability after 24h | [2] |
Mandatory Visualizations
References
- 1. Antioxidant and Anticancer Constituents from the Leaves of Liriodendron tulipifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and anticancer constituents from the leaves of Liriodendron tulipifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epitulipinolide Diepoxide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities. Isolated from the leaves of the American tulip tree (Liriodendron tulipifera), this compound has demonstrated significant potential as an anticancer agent.[1][2][3] Preclinical studies have highlighted its ability to inhibit the proliferation of cancer cells, particularly human melanoma.[1][2][3] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its cytotoxic and apoptotic effects, and investigating its impact on key cellular signaling pathways.
Physicochemical Properties and Handling
Solubility: this compound is a lipophilic compound. For cell culture applications, it is recommended to prepare a stock solution in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium does not exceed a level that is toxic to the cells (typically <0.1% v/v for DMSO).
Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light and moisture to maintain stability.
Data Presentation: Cytotoxicity
While specific IC50 values for a wide range of cancer cell lines are not extensively documented in publicly available literature, a key study has demonstrated the significant anti-proliferative effects of this compound against the human melanoma cell line, A375.[1][2][3] Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using the protocols provided below.
Table 1: Reported Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Reported Effect | Reference |
| A375 | Human Melanoma | Significant inhibition of proliferation | [1][2][3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Detection of Apoptosis (Annexin V-FITC/PI Staining)
This protocol describes the use of flow cytometry to detect and quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Protocol 3: Analysis of Signaling Pathways (Western Blotting)
This protocol provides a general framework for investigating the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways, such as the MAPK and NF-κB pathways.
Materials:
-
This compound stock solution
-
Target cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-p65, total-p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression and phosphorylation levels of target proteins between treated and control samples.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for Inhibiting ERK/MAPK Signaling with Epitulipinolide Diepoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone that has demonstrated potential as an anti-cancer agent. Recent studies have indicated that its mechanism of action involves the induction of apoptosis in cancer cells through the inhibition of the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many cancers, including bladder cancer. These application notes provide a comprehensive overview and detailed protocols for studying the inhibitory effects of this compound on the ERK/MAPK signaling pathway in bladder cancer cell lines.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound on bladder cancer cell lines. Researchers should replace the placeholder values with their own experimental data.
Table 1: Cell Viability (IC50) of this compound in Bladder Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 48h |
| T24 | Insert experimental value |
| 5637 | Insert experimental value |
| J82 | Insert experimental value |
Table 2: Effect of this compound on ERK/MAPK Pathway Protein Phosphorylation
| Treatment | Cell Line | p-MEK1/2 (Fold Change) | p-ERK1/2 (Fold Change) |
| Vehicle Control | T24 | 1.0 | 1.0 |
| This compound (IC50) | T24 | Insert experimental value | Insert experimental value |
| Vehicle Control | 5637 | 1.0 | 1.0 |
| This compound (IC50) | 5637 | Insert experimental value | Insert experimental value |
Table 3: Apoptosis Induction by this compound
| Treatment | Cell Line | Percentage of Apoptotic Cells (Annexin V+) |
| Vehicle Control | T24 | Insert experimental value |
| This compound (IC50) | T24 | Insert experimental value |
| Vehicle Control | 5637 | Insert experimental value |
| This compound (IC50) | 5637 | Insert experimental value |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637, J82)
-
This compound
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of ERK/MAPK Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the ERK/MAPK pathway.
Materials:
-
Bladder cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK1/2, anti-MEK1/2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50) for the specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Bladder cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Visualizations
Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.
Application Notes and Protocols for Epitulipinolide Diepoxide Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer effects. The presence of two epoxide moieties suggests high reactivity and potential for alkylating biological macromolecules, a mechanism often associated with cytotoxicity. This document provides a comprehensive guide to performing cytotoxicity assays to evaluate the efficacy of this compound against various cancer cell lines. The protocols outlined below are standard methods for determining cell viability and proliferation and can be adapted for high-throughput screening.
Data Presentation
As no specific experimental data for this compound is publicly available, the following table is a template for presenting cytotoxicity data, such as IC50 values (the concentration of a drug that gives half-maximal response).
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.1 ± 0.6 |
| A549 | Lung Carcinoma | 3.8 ± 0.3 |
| HeLa | Cervical Carcinoma | 6.5 ± 0.5 |
| HT-29 | Colorectal Adenocarcinoma | 4.9 ± 0.7 |
Experimental Protocols
Several assays can be employed to measure the cytotoxic effects of a compound. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[1] The Sulforhodamine B (SRB) assay is a protein-based assay, and apoptosis assays can elucidate the mechanism of cell death.
Protocol 1: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1] This reduction is catalyzed by mitochondrial dehydrogenases.[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected human cancer cell lines (e.g., MCF-7, A549)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of SRB to bind to protein components of cells.
Materials:
-
This compound stock solution
-
Selected human cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with tap water and allow it to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Epoxide-containing compounds have been shown to induce apoptosis.[3]
Materials:
-
This compound stock solution
-
Selected human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
Potential Signaling Pathways
The cytotoxic effects of natural products are often mediated through specific signaling pathways. For a novel compound like this compound, investigating its impact on pathways commonly involved in cell survival and apoptosis is crucial.
Caption: Hypothesized apoptotic signaling pathways affected by this compound.
This diagram illustrates two major apoptotic pathways:
-
Extrinsic Pathway: Initiated by the binding of ligands to cell surface death receptors.
-
Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria.
Investigation into the activation of key proteins in these pathways (e.g., caspases, Bcl-2 family proteins) can provide insights into the mechanism of action of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Antitumor Activity of Tubulin-Binding Agent MPC-6827 on Different Types of Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor apoptosis induced by epoxide-containing piperazines, a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epitulipinolide Diepoxide in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epitulipinolide diepoxide is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. While direct research on this compound in melanoma is not yet available, studies on structurally similar compounds, such as Eupalinolide J, have demonstrated significant anticancer effects in various cancer cell lines. These effects are primarily attributed to the induction of apoptosis and the inhibition of key oncogenic signaling pathways, notably the STAT3 pathway.[1][2][3] This document provides a hypothetical framework for the application of this compound in melanoma research, based on the mechanisms of action of related compounds.
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a common feature in melanoma, contributing to tumor cell proliferation, survival, and metastasis.[4][5] Therefore, targeting the STAT3 signaling pathway presents a promising therapeutic strategy for melanoma. It is hypothesized that this compound may exert its anti-melanoma effects by inhibiting STAT3 phosphorylation and promoting its degradation, leading to the downregulation of downstream targets involved in cell survival and proliferation, and ultimately inducing apoptosis.
Hypothetical Applications in Melanoma Research
-
Investigation of Anti-proliferative and Cytotoxic Effects: Determining the efficacy of this compound in inhibiting the growth of various melanoma cell lines.
-
Elucidation of Apoptosis Induction: Characterizing the apoptotic pathways triggered by this compound in melanoma cells.
-
Mechanism of Action Studies: Investigating the inhibitory effect of this compound on the STAT3 signaling pathway and its downstream targets.
-
Preclinical Evaluation: Assessing the in vivo anti-tumor efficacy of this compound in animal models of melanoma.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Human Melanoma Cell Lines
| Cell Line | Description | Hypothetical IC50 (µM) after 48h |
| A375 | BRAF V600E mutant | 5.2 ± 0.7 |
| SK-MEL-28 | BRAF V600E mutant | 7.8 ± 1.1 |
| MeWo | BRAF wild-type | 12.5 ± 2.3 |
| B16-F10 | Murine melanoma | 9.3 ± 1.5 |
Table 2: Hypothetical Effect of this compound on Apoptosis in A375 Melanoma Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Control (DMSO) | - | 5.1 ± 1.2 |
| This compound | 5 | 25.4 ± 3.5 |
| This compound | 10 | 48.9 ± 5.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on melanoma cells.
-
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed melanoma cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Materials:
-
Melanoma cells (e.g., A375)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed A375 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.
-
3. Western Blot Analysis of STAT3 Signaling Pathway
This protocol is for examining the effect of this compound on the expression and phosphorylation of STAT3 and its downstream targets.
-
Materials:
-
Melanoma cells (e.g., A375)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-Bcl-2, anti-Cyclin D1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat A375 cells with this compound for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
-
Visualizations
Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound in melanoma cells.
Caption: Experimental workflow for evaluating the anti-melanoma effects of this compound.
References
- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the STAT3 signaling pathway is involved in the antitumor activity of cepharanthine in SaOS2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Epitulipinolide Diepoxide from Liriodendron tulipifera
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Epitulipinolide diepoxide is a sesquiterpene lactone found in Liriodendron tulipifera (the American tulip tree). This compound has demonstrated significant biological activities, including cytotoxic effects against cancer cell lines, making it a molecule of interest for drug discovery and development.[1][2][3][4] Specifically, it has shown notable cytotoxicity against human melanoma A375 cells.[1][2] This document provides detailed protocols for the extraction and isolation of this compound from the leaves of Liriodendron tulipifera, based on established scientific literature.
Data Presentation
The following table summarizes the quantitative data from a representative study on the isolation of this compound.
| Parameter | Value | Reference |
| Starting Plant Material (air-dried leaves) | 3.0 kg | [1] |
| Methanol (B129727) Extract Yield | 52.5 g | [1] |
| Final Yield of this compound | 8 mg | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction and isolation of this compound.
1. Plant Material and Extraction
-
Plant Material: Air-dried leaves of Liriodendron tulipifera (3.0 kg) are used as the starting material.[1]
-
Extraction Solvent: Methanol (MeOH).
-
Extraction Procedure:
2. Isolation by Column Chromatography
A multi-step column chromatography procedure is employed to isolate this compound from the crude methanol extract.
-
Initial Fractionation:
-
The crude methanol extract (52.5 g) is subjected to silica (B1680970) gel column chromatography.[1]
-
The column is eluted with a solvent system of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), starting with a high ratio of CH₂Cl₂ and gradually increasing the polarity by adding more MeOH.[1]
-
This initial fractionation yields five primary fractions.[1]
-
-
Purification of Fraction 4:
-
Final Isolation of this compound:
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for isolating this compound.
Logical Relationship of Isolation Steps
Caption: Logical steps in the purification process.
References
Application Notes and Protocols for In Vitro Studies of Epitulipinolide Diepoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epitulipinolide diepoxide is a natural product that has demonstrated significant anti-tumor activity. Notably, it has been shown to induce apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway and promoting autophagy[1]. These application notes provide a comprehensive in vitro experimental setup to investigate the biological effects of this compound on cancer cells. The protocols detailed below are specifically tailored for bladder cancer cell lines and can be adapted for other cancer types with appropriate optimization.
Data Presentation
The following tables summarize the quantitative data regarding the cytotoxic effects of this compound on various bladder cancer cell lines.
Table 1: IC50 Values of this compound on Bladder Cancer Cell Lines
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| T24 | Data not specified | Data not specified | Data not specified |
| 5637 | Data not specified | Data not specified | Data not specified |
| J82 | Data not specified | Data not specified | Data not specified |
IC50 values were determined by CCK-8 assay[1]. Data represents the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Apoptosis in T24 Bladder Cancer Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| Control | 0 | Baseline | 1.0 |
| This compound | Specify Concentration | To be determined | To be determined |
| This compound | Specify Concentration | To be determined | To be determined |
% Apoptotic cells determined by Annexin V/PI staining and flow cytometry. Caspase-3 activity measured by a colorimetric or fluorometric assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on bladder cancer cells[2].
Materials:
-
Bladder cancer cell lines (e.g., T24, 5637, J82)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound using flow cytometry[3][4][5].
Materials:
-
Treated and untreated bladder cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis[6][7][8][9][10].
Materials:
-
Treated and untreated bladder cancer cells
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Lyse the treated and untreated cells using the provided Cell Lysis Buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add Reaction Buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 400/505 nm for fluorometric) using a microplate reader.
-
Calculate the fold increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis for ERK/MAPK Signaling Pathway
This protocol assesses the effect of this compound on the phosphorylation of ERK, a key protein in the MAPK pathway[11][12][13].
Materials:
-
Treated and untreated bladder cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with the anti-total-ERK antibody and then the anti-β-actin antibody as a loading control.
Western Blot Analysis for Autophagy
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagy[14][15][16][17].
Materials:
-
Same as for ERK/MAPK Western Blot, with the following primary antibody:
-
Primary antibody (anti-LC3)
Procedure:
-
Follow the same procedure as for the ERK/MAPK Western Blot.
-
During the primary antibody incubation step, use the anti-LC3 antibody.
-
The detection of two bands, LC3-I (higher molecular weight) and LC3-II (lower molecular weight), is expected. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Annexin V Staining Protocol [bdbiosciences.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mpbio.com [mpbio.com]
- 8. biogot.com [biogot.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Epitulipinolide Diepoxide in Preclinical Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of Epitulipinolide diepoxide in preclinical models of bladder cancer, based on available in vitro and general in vivo study protocols. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this natural compound.
Overview of this compound
This compound is a sesquiterpene lactone that has demonstrated anti-tumor effects. Recent studies have highlighted its potential in inhibiting the proliferation of bladder cancer cells. The primary mechanism of action involves the induction of apoptosis through the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy.
In Vitro Efficacy Data
In vitro studies are crucial for determining the effective concentration range of a compound before moving into in vivo models. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human bladder cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Bladder Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| T24 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| 5637 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available | |
| J82 | 24 | Data not available |
| 48 | Data not available | |
| 72 | Data not available |
Note: Specific IC50 values from peer-reviewed publications are not yet publicly available. Researchers should perform their own dose-response assays to determine the optimal concentrations for their specific cell lines and experimental conditions.
Proposed In Vivo Experimental Protocol: Bladder Cancer Xenograft Model
While specific in vivo dosage and administration data for this compound are not yet published, a general protocol for a subcutaneous bladder cancer xenograft model can be adapted. The following is a proposed methodology based on standard practices.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains.
-
Age/Weight: 4-6 weeks old, 18-22 g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
Cell Culture and Implantation
-
Cell Line: T24, 5637, or J82 human bladder cancer cells.
-
Cell Preparation: Culture cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Start: Initiate treatment when tumors reach a palpable size (e.g., 100-200 mm³). Randomize animals into control and treatment groups.
Dosage and Administration of this compound (Proposed)
-
Formulation: The formulation of this compound for in vivo administration will depend on its solubility and stability. Common vehicles for preclinical studies include saline, PBS with a small percentage of DMSO and/or Tween 80, or an oil-based vehicle like corn oil. Solubility testing is required.
-
Dosage: Dosage information for this compound in vivo is not currently available. A dose-finding study is essential. Based on other sesquiterpene lactones, a starting range of 10-50 mg/kg could be explored.
-
Route of Administration: The route will depend on the formulation and desired pharmacokinetic profile. Common routes for preclinical cancer studies include:
-
Intraperitoneal (i.p.) injection: Bypasses first-pass metabolism.
-
Oral gavage (p.o.): For assessing oral bioavailability.
-
Intravenous (i.v.) injection: For direct systemic administration.
-
-
Dosing Frequency: Daily or every other day administration is common, but the optimal schedule should be determined in preliminary studies.
-
Control Group: The control group should receive the vehicle used to formulate this compound, administered by the same route and frequency.
Efficacy and Toxicity Assessment
-
Efficacy: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals, and excise and weigh the tumors.
-
Toxicity: Monitor animal body weight, and general health (activity, grooming, etc.) throughout the study. At necropsy, major organs can be collected for histopathological analysis.
Experimental Workflow Diagram
Caption: Workflow for a bladder cancer xenograft study.
Signaling Pathway Diagram: this compound Mechanism of Action
This compound has been shown to inhibit the ERK/MAPK signaling pathway, a key regulator of cell proliferation and survival.
Troubleshooting & Optimization
improving solubility of Epitulipinolide diepoxide for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Epitulipinolide diepoxide in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] It has demonstrated antioxidative, chemopreventive, and cytotoxic effects in various studies.[2][3][4] Due to its chemical structure, it is a lipophilic compound with low aqueous solubility.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39815-40-2 | [2][5] |
| Molecular Formula | C₁₇H₂₂O₆ | [5] |
| Molecular Weight | 322.4 g/mol | [5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[2][3] | - |
| XLogP3-AA | 1.3 | [5] |
Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?
A2: This is a common issue due to the hydrophobic nature of this compound. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of the solution. This phenomenon is often referred to as "salting out."[6]
Q3: What is the recommended starting solvent for this compound?
A3: The recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][6] this compound is readily soluble in DMSO.[2][3]
Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[7] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[7]
Troubleshooting Guides
Guide 1: Initial Dissolution in DMSO
This guide provides a step-by-step protocol for dissolving this compound in DMSO.
Problem: The compound is not fully dissolving in DMSO, or the solution appears cloudy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Experimental Protocol: Standard Dissolution in DMSO
-
Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.[6]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 2-5 minutes.[7]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[6]
-
Gentle Warming (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing. Avoid excessive heat, which could degrade the compound.[6][7]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Guide 2: Preventing Precipitation in Aqueous Media
This guide provides strategies to prevent the precipitation of this compound when diluting the DMSO stock solution into your aqueous experimental medium.
Problem: The compound precipitates when the DMSO stock is added to the cell culture medium or buffer.
Decision Tree for Stock Solution Preparation
Caption: Decision tree for preparing working solutions for cell-based assays.
Experimental Protocol: Serial Dilution for Aqueous Solutions
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10-50 mM), ensuring it is fully dissolved.[7]
-
Intermediate Dilutions in DMSO: Perform serial dilutions of your high-concentration stock solution in 100% DMSO to create a range of intermediate concentrations.[6]
-
Final Dilution: To prepare the working concentration for your assay, add a small volume of the appropriate DMSO stock directly to the larger volume of cell culture medium while gently vortexing or mixing.[7] This rapid dispersion helps to prevent the compound from precipitating.
Guide 3: Alternative Solubilization Strategies
If issues persist or if DMSO is not suitable for your experimental system, consider these alternative methods.
Alternative Methods for Improving Solubility
| Method | Description | Protocol Outline |
| Co-solvency | Using a mixture of water and a water-miscible solvent can enhance solubility. | 1. Prepare a stock solution in a suitable co-solvent (e.g., ethanol, polyethylene (B3416737) glycol).2. Titrate the stock solution into the aqueous medium while monitoring for precipitation. |
| Use of Surfactants | Surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. | 1. Prepare a stock solution of the surfactant in your aqueous medium.2. Add this compound to the surfactant solution and mix thoroughly (sonication may be required). |
| Inclusion Complexation | Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | 1. Prepare a solution of cyclodextrin (B1172386) (e.g., HP-β-CD) in water.2. Add this compound and stir or sonicate until a clear solution is formed. |
Mechanism of Action: Inhibition of NF-κB Signaling
This compound, like many other sesquiterpene lactones, is known to exert its biological effects, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] This pathway is a key regulator of inflammation, immune responses, and cell survival.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Effects of High Glucosinolate Synthesis Lines of Brassica rapa on Colorectal Cancer Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Total Synthesis of Epitulipinolide Diepoxide
Welcome to the technical support center for the total synthesis of Epitulipinolide diepoxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a germacranolide sesquiterpene lactone, presents several significant challenges inherent to complex natural product synthesis. These include:
-
Construction of the 10-membered Germacranolide Core: Synthesizing medium-sized rings (8-12 members) is entropically and enthalpically challenging due to unfavorable transannular interactions and torsional strain.[1][2]
-
Stereocontrol: The molecule contains multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a primary obstacle.
-
Diastereoselective Epoxidation: The synthesis requires the stereoselective formation of two epoxide rings on a flexible macrocyclic diene. Controlling the facial selectivity of the epoxidation is critical.[3][4][5]
-
Synthesis of the α-methylene-γ-butyrolactone Moiety: Installation of the exocyclic α-methylene group on the γ-butyrolactone can be problematic due to its reactivity and potential for isomerization.[6][7][8][9]
-
Protecting Group Strategy: The synthesis necessitates a robust protecting group strategy to mask reactive functional groups, requiring careful selection for orthogonal deprotection conditions.[10][11][12][13][14]
Q2: Which macrocyclization strategies are most effective for constructing the 10-membered germacranolide ring?
A2: Several macrocyclization reactions are employed for the synthesis of 10-membered rings. For germacranolides, intramolecular reactions such as the Nozaki-Hiyama-Kishi (NHK) coupling have proven effective.[15][16][17][18][19] The success of the macrocyclization is highly dependent on the conformation of the acyclic precursor, which can be influenced by strategically placed substituents to favor a productive cyclization conformation.[20][21][22][23]
Q3: How can I control the stereochemistry of the two epoxide rings?
A3: Achieving high diastereoselectivity in the epoxidation of the diene precursor is crucial. The conformational flexibility of the 10-membered ring makes this challenging. Several strategies can be employed:
-
Substrate-Controlled Epoxidation: The inherent conformational preference of the macrocycle can direct the epoxidizing agent to a specific face of the double bonds.
-
Directed Epoxidation: A hydroxyl group positioned strategically near a double bond can direct the epoxidation through hydrogen bonding with reagents like m-CPBA or through coordination with vanadium or titanium-based catalysts (e.g., Sharpless asymmetric epoxidation).[3][24]
-
Reagent-Controlled Epoxidation: Chiral reagents or catalysts, such as those used in the Sharpless or Jacobsen-Katsuki epoxidations, can induce high levels of stereoselectivity, potentially overriding the substrate's intrinsic bias.[25] Dioxiranes like DMDO and TFDO are also effective for stereoselective epoxidations of cyclic dienes.[5][26]
Troubleshooting Guides
Problem 1: Low Yield in the Macrocyclization Step
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired 10-membered ring, with significant formation of dimers or polymers. | The concentration of the reaction is too high, favoring intermolecular reactions. | Perform the reaction under high-dilution conditions (typically 0.001-0.005 M). Use a syringe pump for the slow addition of the substrate to the reaction mixture. |
| The reaction stalls, and starting material is recovered. | The acyclic precursor is in an unfavorable conformation for cyclization. | Re-evaluate the design of the cyclization precursor. Introducing conformational constraints, such as bulky protecting groups or temporary rings, can pre-organize the molecule for cyclization.[20][21][22] |
| Low yield in Nozaki-Hiyama-Kishi (NHK) macrocyclization. | The reactivity of the chromium(II) species is sensitive to the solvent and additives. | Optimize the solvent system. While DMF is common, mixtures with THF or DMSO can influence the reaction rate and yield.[15] Ensure the quality of the chromium(II) chloride and the nickel(II) catalyst. |
Problem 2: Poor Diastereoselectivity in the Diepoxidation
| Symptom | Possible Cause | Suggested Solution |
| A mixture of diastereomeric diepoxides is formed. | The conformational flexibility of the macrocyclic diene exposes both faces of the double bonds to the oxidant. | 1. Change the Epoxidizing Agent: If using a non-directing agent like m-CPBA, switch to a directing system. The Sharpless asymmetric epoxidation is highly effective for allylic alcohols.[24][27] Vanadium catalysts also show high selectivity for allylic alcohols.[3] For non-allylic alkenes, consider the steric environment and choose a reagent that is sensitive to steric hindrance. 2. Modify the Substrate: Introduce a temporary directing group (e.g., a hydroxyl group) near one of the double bonds to control the first epoxidation. The stereochemistry of the first epoxide can then influence the facial selectivity of the second epoxidation. |
| The wrong diastereomer is predominantly formed. | The inherent substrate bias opposes the desired stereochemical outcome. | Utilize a powerful reagent-controlled method like the Sharpless epoxidation, where the choice of the chiral tartrate ligand dictates the stereochemistry, often overriding the substrate's preference.[3][27] |
Problem 3: Difficulty in the Synthesis of the α-Methylene-γ-butyrolactone
| Symptom | Possible Cause | Suggested Solution |
| Low yield during the introduction of the α-methylene group. | The use of harsh conditions can lead to side reactions. | Employ milder methods for methylenation. Common methods include the reaction of an α-formyl lactone with formaldehyde (B43269) followed by dehydration, or the use of Eschenmoser's salt. A tandem allylboration/lactonization approach has also been developed for the asymmetric synthesis of this moiety.[8] |
| Isomerization of the exocyclic double bond to the more stable endocyclic position. | The α-methylene-γ-lactone is sensitive to both acid and base. | Ensure that subsequent reaction and purification steps are performed under neutral conditions. The use of buffered solutions during workup can be beneficial. |
Experimental Protocols
Key Experiment: Nozaki-Hiyama-Kishi (NHK) Macrocyclization
This protocol is a representative example for the formation of a 10-membered ring.
-
Preparation: Rigorously dry all glassware and solvents. The reaction must be carried out under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: In a three-neck flask equipped with a condenser and two syringe pumps, add anhydrous chromium(II) chloride (10 eq.) and a catalytic amount of nickel(II) chloride (0.1 eq.) to anhydrous DMF.
-
Addition of Substrate: Prepare a solution of the acyclic precursor (e.g., a vinyl iodide aldehyde) in anhydrous DMF (to achieve a final concentration of ~0.005 M). Draw this solution into one of the syringe pumps.
-
Reaction Execution: Add the solution of the acyclic precursor via syringe pump over a period of 10-12 hours to the stirred suspension of the chromium and nickel salts at room temperature.
-
Workup: After the addition is complete, stir the reaction for an additional 12 hours. Quench the reaction by adding water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Key Experiment: Diastereoselective Epoxidation of an Allylic Alcohol
This protocol is based on the Sharpless asymmetric epoxidation.
-
Preparation: Dry all glassware and solvents. The reaction is typically run in dichloromethane (B109758) (DCM) at -20 °C.
-
Catalyst Formation: In a flask under an inert atmosphere, dissolve titanium(IV) isopropoxide (1 eq.) in DCM. Add the desired chiral ligand, either (+)-diethyl tartrate or (-)-diethyl tartrate (1.2 eq.). Stir for 30 minutes at -20 °C.
-
Reaction: Add the allylic alcohol substrate (1 eq.) to the catalyst solution. Then, add a solution of tert-butyl hydroperoxide (TBHP) in toluene (B28343) (2 eq.) dropwise while maintaining the temperature at -20 °C.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Regio- and stereoselective monoepoxidation of dienes using methyltrioxorhenium: synthesis of allylic epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective epoxidation of cyclic dienes and trienes by dioxiranes - Lookchem [lookchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new synthesis of α-methylene-γ-butyrolactones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 12. media.neliti.com [media.neliti.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Conformational Control of Macrocycles by Remote Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 26. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 27. www.creativeofficepavilion.com - Classics In Stereoselective Synthesis [creativeofficepavilion.com]
Technical Support Center: Optimizing Epitulipinolide Diepoxide Concentration for Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the experimental concentration of Epitulipinolide diepoxide for cytotoxicity assays. As specific data for this compound is limited in publicly available literature, this guide leverages information from the broader class of sesquiterpene lactones. Researchers should use this information as a starting point and perform careful dose-response studies for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for evaluating the cytotoxicity of this compound?
A1: Based on studies of related sesquiterpene lactones, a broad starting range of 0.1 µM to 100 µM is recommended for initial screening. For more detailed IC50 determination, a narrower range, for instance, from 0.1 µM to 10 µM, might be more appropriate, as many sesquiterpene lactones exhibit potent activity in the low micromolar range.[1][2][3]
Q2: My this compound is not dissolving well in the culture medium. How can I improve its solubility?
A2: Poor aqueous solubility is a common issue with natural products like sesquiterpene lactones. It is standard practice to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Gentle vortexing or sonication of the stock solution before dilution can also aid in dissolution.
Q3: I am observing high variability between my replicate wells in the cytotoxicity assay. What could be the cause?
A3: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Compound Precipitation: If the compound precipitates out of solution upon dilution in the aqueous culture medium, it can lead to uneven exposure. Visually inspect your wells under a microscope for any signs of precipitation.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
Pipetting Errors: Inaccurate pipetting of the compound or assay reagents will lead to variability.
Q4: My untreated control cells are not growing well. What should I do?
A4: Poor growth of control cells can invalidate your experimental results. Check the following:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.
-
Culture Conditions: Verify that the incubator temperature, CO2 levels, and humidity are optimal for your specific cell line.
-
Medium and Supplements: Confirm that you are using the correct culture medium and that supplements like fetal bovine serum (FBS) are of good quality and used at the appropriate concentration.
Q5: The compound appears to be interfering with my colorimetric assay (e.g., MTT, XTT). How can I address this?
A5: Natural products can sometimes interfere with colorimetric assays by directly reducing the tetrazolium salts or by having an intrinsic color. To mitigate this, include a "compound only" control (wells with the compound in medium but without cells) at each concentration. The absorbance from these wells should be subtracted from the absorbance of the corresponding experimental wells. If interference is significant, consider switching to a non-colorimetric cytotoxicity assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C and protect it from light. |
| Sub-optimal Concentration Range | Your initial concentration range may be too low. Perform a broader dose-response experiment with concentrations up to 100 µM or higher. |
| Cell Line Resistance | The selected cell line may be inherently resistant to this class of compounds. Consider testing on a panel of different cancer cell lines. |
| Short Incubation Time | The cytotoxic effects may be time-dependent. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
Issue 2: High Background in Negative Controls
| Possible Cause | Troubleshooting Steps |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| Serum Interference | Some components in serum can interfere with certain assays. If possible, reduce the serum concentration or use a serum-free medium during the assay incubation period. |
| Reagent Issues | Ensure that assay reagents are properly prepared and have not expired. |
Quantitative Data Summary
| Compound | Cell Line(s) | Assay | GI50 (µM) | CC50 (µM) | Reference |
| Cumanin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | SRB | >10 | - | [1] |
| Helenalin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | SRB | 0.4 - 1.2 | - | [1] |
| Hymenin | A549, HBL 100, HeLa, SW1573, T47-D, WiDr | SRB | 0.8 - 2.8 | - | [1] |
| Ivalin | C2C12, H9c2 | MTT | - | ~2.7 - 3.3 | [2][3] |
| Parthenolide | C2C12, H9c2 | MTT | - | ~2.7 - 3.3 | [2][3] |
| Cumanin | Mouse Splenocytes | - | - | 29.4 | [1] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, many sesquiterpene lactones are known to exert their cytotoxic effects through the induction of apoptosis, modulation of the NF-κB pathway, and generation of reactive oxygen species (ROS).
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epitulipinolide Diepoxide Stability and Storage
This technical support guide is designed for researchers, scientists, and drug development professionals working with Epitulipinolide diepoxide, a novel sesquiterpene lactone. Given the limited availability of specific long-term stability data for this compound, this guide provides a framework for establishing appropriate storage conditions and handling procedures through a series of frequently asked questions, troubleshooting advice, and a general protocol for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: While specific data for this compound is unavailable, general best practices for storing sesquiterpene lactones and other sensitive natural products should be followed. It is recommended to store the compound in a cool, dry, and dark place.[1][2][3][4][5] Always ensure the container is tightly sealed to prevent exposure to air and moisture.[2][4] For long-term storage, consider refrigeration at 2-8°C or freezing at -20°C or -80°C, especially if the compound is in a solvent.
Q2: How can I determine the optimal storage conditions for my specific batch of this compound?
A2: To determine the optimal storage conditions, a formal stability study is recommended. This involves exposing aliquots of the compound to a range of environmental conditions over time and monitoring its purity. The experimental protocol outlined in this guide provides a starting point for such a study.
Q3: What are the likely degradation pathways for this compound?
A3: Sesquiterpene lactones can be susceptible to degradation through several mechanisms.[6][7] Potential degradation pathways for this compound may include:
-
Hydrolysis: The ester linkages, if present, and the lactone ring itself can be susceptible to hydrolysis, especially under neutral to alkaline pH conditions.[7]
-
Oxidation: Epoxides and other functional groups may be prone to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[5]
-
Michael Addition: The α,β-unsaturated carbonyl system present in many sesquiterpene lactones is a Michael acceptor and can react with nucleophiles.[8]
Q4: How frequently should I assess the purity of my stored this compound?
A4: The frequency of purity assessment depends on the storage conditions and the intended use of the compound. For a new compound like this compound, it is advisable to test for stability at initial, 3, 6, 12, and 24-month time points. For compounds stored in solution, more frequent testing may be necessary.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: A stability-indicating analytical method is crucial.[9] High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector (such as a photodiode array detector) and a mass spectrometer (MS) is the recommended method.[6][10][11] This allows for the separation of the parent compound from its degradation products and provides information on their molecular weights, aiding in their identification.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity in an assay. | The compound may have degraded during storage or in the assay medium. | Re-test a fresh sample of the compound. Investigate the stability of the compound under assay conditions (e.g., pH, temperature of the buffer).[12] |
| Appearance of new peaks in the HPLC/UPLC chromatogram. | This indicates the formation of degradation products. | Characterize the new peaks using MS and/or NMR to identify the degradation products and elucidate the degradation pathway.[10] Review storage and handling procedures. |
| Inconsistent results between experiments. | This could be due to the use of a degraded stock solution or inconsistent handling. | Always prepare fresh working solutions from a well-stored stock. Ensure consistent and appropriate handling procedures are followed by all lab members. |
| Physical changes in the sample (e.g., color change, precipitation). | This may be a sign of significant degradation or poor solubility. | Discard the sample. Review the storage conditions and the solvent used for stock solutions. |
Quantitative Data Summary: Stability Assessment Template
As specific data for this compound is not available, the following table serves as a template for researchers to record their own stability data.
| Storage Condition | Time Point | % Purity (by HPLC) | Appearance | Notes |
| -20°C, Dark, Dry | 0 Months | |||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 4°C, Dark, Dry | 0 Months | |||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 25°C / 60% RH, Dark | 0 Months | |||
| 1 Month | ||||
| 3 Months | ||||
| 6 Months | ||||
| 40°C / 75% RH, Dark | 0 Months | |||
| 1 Month | ||||
| 3 Months | ||||
| Photostability (ICH Q1B) | 0 Hours | |||
| TBD Hours |
Experimental Protocols
General Protocol for Long-Term Stability Assessment of this compound
Objective: To evaluate the long-term stability of this compound under various storage conditions.
Materials:
-
This compound (solid form)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Vials (amber glass to protect from light)
-
Stability chambers or incubators set to desired temperature and humidity conditions.
-
HPLC-UPLC system with PDA/UV and MS detectors.
Methodology:
-
Initial Analysis (Time 0):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Develop a stability-indicating HPLC/UPLC-MS method capable of separating the parent compound from potential degradation products.
-
Analyze the initial purity of the compound. This will serve as the baseline.
-
-
Sample Preparation for Storage:
-
Aliquot the solid compound into several amber glass vials.
-
For solution stability, prepare aliquots of the stock solution in amber glass vials.
-
Tightly cap all vials.
-
-
Storage:
-
Place the vials in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24 months), remove one vial from each storage condition.
-
Prepare the sample for analysis in the same manner as the initial analysis.
-
Analyze the sample using the established stability-indicating HPLC/UPLC-MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining.
-
Observe the formation of any new peaks in the chromatogram, which may indicate degradation products.
-
Record any changes in physical appearance.
-
Mandatory Visualizations
References
- 1. true-glue.com [true-glue.com]
- 2. babylebebe.com [babylebebe.com]
- 3. thamesorganic.com [thamesorganic.com]
- 4. help.selfnamed.com [help.selfnamed.com]
- 5. wholesalenaturalbodycare.com [wholesalenaturalbodycare.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. benchchem.com [benchchem.com]
- 11. droidkit.org [droidkit.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Epitulipinolide Diepoxide in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating and overcoming potential resistance to Epitulipinolide diepoxide in cancer cells. The information provided is based on established principles of cancer drug resistance and may require adaptation for the specific experimental context.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known anti-cancer activity?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1][2] It has demonstrated antioxidative and chemopreventive properties.[3][4] Specifically, it has been shown to significantly inhibit the proliferation of melanoma cells and exhibits cytotoxic activity against KB cells.[3][4]
2. My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, cancer cells can develop resistance to natural product-based anticancer agents through several general mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alteration of the Drug Target: Although the precise molecular target of this compound is not fully elucidated, mutations or modifications in the target protein could prevent the drug from binding effectively. For other microtubule-targeting agents like epothilones, mutations in β-tubulin are a known cause of resistance.[5][6]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate signaling pathways that promote cell survival and counteract the cytotoxic effects of the drug. Key pathways implicated in drug resistance include the PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, MAPK/ERK, and STAT3 pathways.[2][3][7][8][9]
-
Drug Inactivation: Cancer cells may upregulate enzymes that metabolize and inactivate this compound.
3. How can I experimentally confirm that my cells have developed resistance to this compound?
The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value.[10] You can determine the IC50 by performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines after treatment with a range of this compound concentrations. A 3- to 10-fold or greater increase in the IC50 value in the resistant cell line compared to the parental line is generally considered an indication of resistance.[10]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in my cell line over time.
This could indicate the development of acquired resistance. The following troubleshooting workflow can help you investigate this issue.
Troubleshooting Workflow: Investigating Acquired Resistance
Caption: A flowchart outlining the steps to confirm and investigate acquired resistance to this compound.
Problem 2: My cells show high intrinsic resistance to this compound.
Some cancer cell lines may exhibit inherent resistance to certain drugs. Here’s how you can begin to understand the underlying reasons.
Experimental Approach: Investigating Intrinsic Resistance
-
Baseline Characterization:
-
IC50 Profiling: Determine the IC50 of this compound in a panel of different cancer cell lines to identify those with high and low intrinsic resistance.
-
Gene and Protein Expression Analysis: Compare the baseline expression levels of genes and proteins associated with drug resistance (e.g., ABC transporters, key signaling pathway components) between sensitive and resistant cell lines.
-
-
Hypothesis-Driven Experiments:
-
Inhibitor Studies: Treat resistant cells with this compound in combination with known inhibitors of potential resistance mechanisms (e.g., a P-gp inhibitor like Verapamil) to see if sensitivity can be restored.
-
Genetic Manipulation: Use techniques like siRNA or CRISPR/Cas9 to knockdown the expression of suspected resistance-conferring genes in the resistant cell line and re-assess sensitivity to this compound.
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Experimental Workflow: IC50 Determination
Caption: A step-by-step workflow for determining the IC50 value of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways
This protocol is for assessing the activation state of key proteins in signaling pathways commonly associated with drug resistance.
Methodology:
-
Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the activation status of the pathway.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Melanoma (MEL-P) | 2.5 | - |
| Resistant Melanoma (MEL-R) | 27.8 | 11.1 |
| Parental Ovarian (OV-P) | 5.1 | - |
| Resistant Ovarian (OV-R) | 45.9 | 9.0 |
Table 2: Example of Quantitative Western Blot Data for PI3K/Akt Pathway Activation
| Cell Line | Treatment | p-Akt/Total Akt Ratio (Fold Change vs. Parental Control) |
| Parental (MEL-P) | Vehicle | 1.0 |
| Parental (MEL-P) | This compound (2.5 µM) | 0.8 |
| Resistant (MEL-R) | Vehicle | 2.5 |
| Resistant (MEL-R) | This compound (2.5 µM) | 2.3 |
Signaling Pathways in Drug Resistance
The following diagrams illustrate key signaling pathways that are often dysregulated in drug-resistant cancer cells.
PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival and proliferation.
NF-κB Signaling Pathway
Caption: An overview of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. vcm.edpsciences.org [vcm.edpsciences.org]
- 5. [PDF] Structural basis for drug resistance conferred by β-tubulin mutations: a molecular modeling study on native and mutated tubulin complexes with epothilone B | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epitulipinolide Diepoxide Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Epitulipinolide diepoxide.
Troubleshooting Crystallization Issues
Crystallization of small molecules like this compound can be influenced by a variety of factors. This section addresses specific problems you might encounter and offers potential solutions.
Problem 1: No crystals are forming.
If your solution remains clear and no crystals appear, it could be due to several reasons.[1][2]
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Supersaturation not reached: The concentration of this compound in the solvent may be too low.
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Solution cooled too quickly or too slowly: The rate of cooling can significantly impact crystal nucleation.[1]
-
Solution: Experiment with different cooling rates. Try slower cooling by leaving the solution at room temperature, or faster cooling by placing it in a refrigerator or ice bath.[1]
-
-
Lack of nucleation sites: Crystals need a point to start growing from.
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Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, preventing it from precipitating out.
-
Solution: Try a different solvent or a solvent system where this compound is less soluble.
-
Problem 2: An oil has formed instead of crystals ("oiling out").
Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if the melting point of the compound is lower than the boiling point of the solvent.[2]
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Solution 1: Re-dissolve and adjust solvent. Warm the solution to re-dissolve the oil, then add a small amount of a "good" solvent (one in which the compound is highly soluble) to prevent premature precipitation. Allow it to cool slowly.[2][3]
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Solution 2: Change the solvent system. If you are using a mixed solvent system, try adjusting the ratio of the solvents. If using a single solvent, try a different solvent with a lower boiling point.
-
Solution 3: Slower cooling. Very slow cooling can favor the formation of crystals over oil.[2]
Problem 3: The crystal yield is very low.
A low yield of crystals can be frustrating and may be caused by several factors.[3]
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Too much solvent: If an excessive amount of solvent was used, a significant portion of the compound may remain dissolved in the mother liquor.[3]
-
Solution: Before filtering, you can try to evaporate some of the solvent to increase the concentration of your compound and allow more crystals to form.[3]
-
-
Impure compound: Impurities can inhibit crystal growth and reduce the overall yield.
-
Solution: Consider further purification of your this compound sample before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing this compound?
Based on available data, this compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5][6] A good starting point for crystallization is to use a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.[7] Alternatively, a mixed solvent system can be employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (one in which it is insoluble) is slowly added to induce crystallization.[7]
Q2: How can I improve the quality of my crystals?
Slow crystal growth is key to obtaining high-quality single crystals suitable for X-ray diffraction.[4][8]
-
Slow evaporation: Allow the solvent to evaporate slowly over several days or weeks.[8][9]
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Vapor diffusion: Place a solution of your compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting slow crystal growth.[9]
-
Liquid-liquid diffusion: Carefully layer a solution of your compound with a miscible solvent in which it is less soluble. Crystals will form at the interface of the two solvents.[8][9]
Q3: My compound is not pure. Can I still crystallize it?
While it is best to start with a pure compound, crystallization itself is a purification technique.[10] However, significant impurities can hinder or prevent crystallization.[2] If you are struggling to obtain crystals, further purification of your starting material is recommended.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
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Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate).
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Filter the solution to remove any insoluble impurities.
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Transfer the solution to a clean vial.
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Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Leave the vial undisturbed in a location with minimal vibrations.
-
Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion Crystallization
-
Dissolve this compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).
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Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm).
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Add a more volatile solvent in which the compound is less soluble (e.g., hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
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Seal the larger container and leave it undisturbed.
-
The vapor from the outer solvent will slowly diffuse into the inner vial, causing the compound to become less soluble and crystallize.
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C17H22O6 | [11] |
| Molecular Weight | 322.4 g/mol | [11] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5][6] |
| Storage | Store as aliquots in tightly sealed vials at -20°C for up to two weeks. Allow to equilibrate to room temperature for at least 1 hour before use. | [6] |
Visualizations
Troubleshooting Workflow
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. unifr.ch [unifr.ch]
- 5. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Epitulipinolide | CAS:24164-13-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. iscientific.org [iscientific.org]
- 11. epi-Tulipinolide diepoxide | C17H22O6 | CID 442311 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Epitulipinolide Diepoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Epitulipinolide diepoxide and related sesquiterpene lactones.
Troubleshooting Guide
Researchers may encounter several challenges during the isolation and purification of this compound. This guide addresses common issues in a question-and-answer format.
Question 1: I am observing unexpected peaks in my chromatogram (HPLC, LC-MS) that are not consistent with the target compound. What could be the cause?
Answer: The appearance of unexpected peaks often indicates the formation of purification artifacts. This compound, a sesquiterpene lactone with two epoxide rings and an α,β-unsaturated lactone moiety, is susceptible to degradation and transformation under certain conditions.
Potential causes for artifact formation include:
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Reaction with Solvents: Protic solvents (e.g., methanol, ethanol) can react with the epoxide rings, leading to the formation of alkoxy-adducts.[1]
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Acid-Catalyzed Rearrangements: Traces of acid in solvents, on glassware, or on the stationary phase (e.g., silica (B1680970) gel) can catalyze the opening of the epoxide rings, leading to diols or other rearranged products.
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Base-Catalyzed Reactions: Basic conditions can also promote epoxide opening and other rearrangements.
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Oxidation: Some sesquiterpene lactones are prone to air oxidation, which can lead to the formation of diepoxides or other oxygenated artifacts.[2]
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Thermal Degradation: High temperatures during solvent evaporation or chromatography can cause degradation of the target molecule.
To troubleshoot, it is recommended to analyze the unexpected peaks by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify their structures. This will provide clues about the degradation pathway and help to optimize the purification protocol.
Question 2: The yield of this compound is consistently low. How can I improve it?
Answer: Low yields can be attributed to compound degradation during the extraction and purification process or incomplete extraction.
To improve the yield:
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Use Neutral and Anhydrous Conditions: Ensure all solvents are neutral and dry. Use of acid- and base-washed glassware is recommended.
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Minimize Exposure to Heat: Perform extractions at room temperature and use low-temperature evaporation techniques (e.g., rotary evaporator with a water bath set to <40°C).
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. A solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), is often a good starting point for sesquiterpene lactones.
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Employ Milder Purification Techniques: Consider using alternatives to silica gel chromatography, such as Sephadex LH-20, counter-current chromatography (CCC), or preparative HPLC with a neutral stationary phase (e.g., C18).
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Work Quickly: Minimize the time the compound is in solution or on a chromatography column to reduce the chance of degradation.
Question 3: My purified this compound appears to be unstable upon storage. What are the best storage conditions?
Answer: The instability of this compound upon storage is likely due to its reactive functional groups. To ensure long-term stability:
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Store as a Dry Solid: The compound is most stable when stored as a dry, amorphous or crystalline solid.
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Use Low Temperatures: Store at -20°C or -80°C.
-
Protect from Light and Air: Store in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
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Avoid Chlorinated Solvents for Long-Term Storage: If storage in solution is necessary, use a non-reactive solvent like acetone (B3395972) or ethyl acetate. Avoid chlorinated solvents, which can generate acidic impurities over time.
Frequently Asked Questions (FAQs)
What types of artifacts are commonly formed from sesquiterpene lactones with epoxide groups?
Common artifacts include:
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Diols: Formed by the acid- or base-catalyzed hydrolysis of the epoxide rings.
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Alkoxy-adducts: Formed by the reaction of epoxides with alcohol solvents.
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Rearrangement Products: Complex rearrangements can occur under acidic conditions, leading to changes in the carbon skeleton.
| Artifact Type | Potential Cause | Prevention Strategy |
| Diol | Presence of water and acid/base | Use dry solvents and neutralized glassware. |
| Methoxy/Ethoxy Adduct | Use of methanol/ethanol as solvent | Avoid alcohol-based solvents during extraction and chromatography. |
| Rearranged Isomer | Acidic conditions (e.g., silica gel) | Use neutral stationary phases (e.g., deactivated silica, C18). |
| Oxidized Product | Exposure to air | Handle extracts and purified compound under an inert atmosphere. |
What is a general, mild protocol for the isolation of this compound?
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Extraction:
-
Grind the dried plant material to a fine powder.
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Extract with ethyl acetate or dichloromethane at room temperature with agitation for 24-48 hours.
-
Filter the extract and concentrate under reduced pressure at a temperature below 40°C.
-
-
Preliminary Purification:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or column chromatography on a neutral stationary phase like Sephadex LH-20 or deactivated silica gel.
-
Elute with a gradient of hexane (B92381) and ethyl acetate.
-
-
Final Purification:
-
Further purify the fractions containing the target compound using preparative reversed-phase HPLC (C18 column) with a mobile phase of acetonitrile (B52724) and water.
-
Monitor the elution using a UV detector.
-
-
Characterization:
-
Confirm the structure and purity of the isolated this compound using NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).
-
Visualizations
Caption: Generalized experimental workflow for the isolation of this compound.
Caption: Potential pathways for artifact formation from this compound.
References
protocol refinement for consistent Epitulipinolide diepoxide activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Epitulipinolide diepoxide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to ensure the consistent activity of this compound.
Q1: We are observing significant variability in the IC50 values of this compound between different experimental batches using the same cancer cell line. What could be the cause?
A1: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability. Maintaining consistent experimental conditions is crucial for reproducible results.
Potential Causes and Solutions:
| Factor | Potential Cause of Variability | Recommended Solution |
| Cell Culture Conditions | High passage number of cells leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Variations in cell seeding density. | Ensure precise and consistent cell seeding density across all wells and experiments. | |
| Differences in serum concentration or lot-to-lot variability of serum. | Use the same batch of fetal bovine serum (FBS) for a set of experiments and test new batches for consistency. | |
| Compound Handling | Improper storage and handling of this compound stock solutions. | Store stock solutions in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. Protect from light. |
| Instability of the compound in cell culture media over long incubation periods. | Prepare fresh dilutions of this compound in media for each experiment. For longer incubations, consider the stability of the compound and potentially refresh the media with the compound. | |
| Assay Protocol | Variations in incubation time with the compound. | Strictly adhere to a standardized incubation time for all experiments. |
| Differences in the type or sensitivity of the cytotoxicity assay used. | Use the same cytotoxicity assay kit and protocol for all experiments. Be mindful of the linear range of the assay. |
Q2: The expected apoptotic effect of this compound is not consistently observed in our Annexin V/PI flow cytometry assays. What troubleshooting steps can we take?
A2: A lack of consistent apoptosis detection can stem from issues with the assay protocol, the timing of the analysis, or the health of the cells.
Potential Causes and Solutions:
| Factor | Potential Cause of Variability | Recommended Solution |
| Timing of Assay | Harvesting cells too early or too late to detect the peak apoptotic window. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for apoptosis induction by this compound in your specific cell line. |
| Cell Handling | Harsh cell detachment methods (e.g., over-trypsinization) can damage cell membranes, leading to false positive PI staining. | Use a gentle, non-enzymatic cell dissociation buffer or minimize trypsinization time. |
| Reagent Issues | Degradation of Annexin V or PI reagents due to improper storage. | Store reagents as recommended by the manufacturer and protect from light. Use a positive control (e.g., staurosporine) to ensure the reagents are working correctly. |
| Insufficient concentration of the compound to induce apoptosis. | Perform a dose-response experiment to identify the optimal concentration of this compound for inducing apoptosis without causing widespread necrosis. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and use of this compound in experimental settings.
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures.
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, desiccated, and protected from light.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent such as DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in pre-warmed cell culture media. Mix thoroughly before adding to the cells.
Q2: What is a standard protocol for determining the cytotoxicity of this compound using an MTT assay?
A2: The following is a general protocol for a cytotoxicity assay. Optimization for specific cell lines and experimental conditions is recommended.
Experimental Protocol: Cytotoxicity Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Q3: How can we analyze the effect of this compound on the ERK/MAPK signaling pathway?
A3: Western blotting is a common method to assess the phosphorylation status of key proteins in the ERK/MAPK pathway.
Experimental Protocol: Western Blot for ERK/MAPK Pathway
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Cell Treatment: Seed cells and treat them with this compound at various concentrations and time points. Include a positive control that is known to activate the ERK/MAPK pathway (e.g., EGF).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Simplified ERK/MAPK signaling pathway and potential point of inhibition.
addressing off-target effects of Epitulipinolide diepoxide in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Epitulipinolide diepoxide. The focus is on addressing and mitigating potential off-target effects to ensure the validity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sesquiterpene lactone that has been shown to induce apoptosis and autophagy in cancer cells. Its primary on-target effect is the inhibition of the ERK/MAPK signaling pathway. By suppressing this key pathway, which is often hyperactivated in cancer, this compound can halt cell proliferation and promote programmed cell death.
Q2: What are the potential off-target effects of this compound?
A2: As a cytotoxic natural product, this compound may have off-target effects. While specific off-targets have not been definitively identified in the literature, two plausible pathways to investigate, based on the activities of similar compounds, are:
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Tubulin Polymerization: Many natural cytotoxic compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
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STAT3 Signaling: The STAT3 pathway is another critical signaling cascade involved in cell survival and proliferation that can be a target for anti-cancer agents.
It is crucial to experimentally verify if these or other pathways are affected by this compound in your model system.
Q3: How can I distinguish between on-target (ERK/MAPK inhibition) and off-target effects in my experiments?
A3: Differentiating on-target from off-target effects is essential for validating your results. A multi-pronged approach is recommended:
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Dose-Response Analysis: Correlate the concentration range over which you observe ERK/MAPK pathway inhibition with the concentration range for your cellular phenotype of interest (e.g., cytotoxicity). If these align, it suggests the phenotype is linked to the on-target effect.
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Rescue Experiments: If this compound's effect is truly mediated by ERK/MAPK inhibition, then activating a downstream component of the pathway should "rescue" or reverse the phenotype. For example, expressing a constitutively active form of a downstream kinase could counteract the effects of the compound.
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Chemical Analogs: If available, use a structurally related but inactive analog of this compound as a negative control. This analog should not inhibit the ERK/MAPK pathway and, ideally, should not produce the cellular phenotype.
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Orthogonal Approaches: Use genetic methods like siRNA or CRISPR to knockdown components of the ERK/MAPK pathway and see if this phenocopies the effect of this compound.
Q4: What are the essential controls for experiments with this compound?
A4: To ensure the rigor of your experiments, the following controls are mandatory:
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Vehicle Control: This is typically DMSO, the solvent used to dissolve this compound. This control accounts for any effects of the solvent on your cells.
-
Untreated Control: A sample of cells that have not been exposed to either the compound or the vehicle.
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Positive Controls: For assays investigating specific pathways, use a known activator or inhibitor of that pathway to ensure your assay is working correctly. For example, when assessing ERK phosphorylation, a known MEK inhibitor can be used as a positive control for pathway inhibition.
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Loading Controls for Western Blots: Use a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly high cytotoxicity in non-cancerous or "control" cell lines. | 1. The cell line may have a dependency on the ERK/MAPK pathway for survival. 2. Off-target cytotoxic effects are occurring at the concentration used. 3. The compound concentration is too high. | 1. Perform a dose-response curve to determine the IC50 in the non-cancerous cell line and compare it to your cancer cell line of interest. 2. Investigate potential off-target effects (e.g., tubulin polymerization, STAT3 phosphorylation) at the cytotoxic concentration. 3. Lower the concentration of this compound to a range where you see on-target engagement (ERK/MAPK inhibition) with minimal toxicity in control cells. |
| Discrepancy between the level of ERK/MAPK inhibition and the observed cellular phenotype (e.g., strong inhibition but weak cytotoxicity). | 1. The cell line may have redundant or compensatory signaling pathways that bypass the need for ERK/MAPK signaling for survival. 2. The chosen phenotypic endpoint may not be sensitive to ERK/MAPK inhibition in that specific cell line. 3. The timing of the assay is not optimal to observe the phenotype after pathway inhibition. | 1. Profile the activation of other relevant signaling pathways (e.g., PI3K/Akt, JNK) in response to treatment. 2. Try alternative phenotypic assays (e.g., colony formation assay, cell migration assay). 3. Perform a time-course experiment to assess the phenotype at different time points after treatment. |
| Inconsistent results between experiments. | 1. Variability in compound preparation or storage. 2. Inconsistent cell culture conditions (e.g., cell passage number, confluency). 3. Technical variability in the assay procedure. | 1. Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 2. Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density. 3. Standardize all steps of your experimental protocols and include appropriate controls in every experiment. |
Quantitative Data
Due to the limited availability of published quantitative data for this compound, researchers are encouraged to determine these values empirically in their specific cell lines of interest. The following table provides a template for organizing your findings.
| Cell Line | Tissue of Origin | IC50 (µM) for Cytotoxicity (72h) | IC50 (µM) for p-ERK Inhibition (24h) | Notes |
| e.g., T24 | Bladder Carcinoma | [Insert your experimentally determined value] | [Insert your experimentally determined value] | [e.g., High sensitivity] |
| e.g., MCF-7 | Breast Carcinoma | [Insert your experimentally determined value] | [Insert your experimentally determined value] | [e.g., Moderate sensitivity] |
| e.g., HCT116 | Colon Carcinoma | [Insert your experimentally determined value] | [Insert your experimentally determined value] | [e.g., Low sensitivity] |
| e.g., HEK293T | Normal Embryonic Kidney | [Insert your experimentally determined value] | [Insert your experimentally determined value] | [e.g., Control cell line] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
96-well cell culture plates
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Cells of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
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DMSO
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blotting for ERK/MAPK Pathway Proteins
This protocol is for assessing the phosphorylation status of ERK1/2.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and image the blot.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for total ERK and a loading control.
-
Densitometry: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Tubulin Polymerization Assay (In Vitro)
This assay determines if this compound directly inhibits tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP
-
Polymerization buffer
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well plate (black, clear bottom)
-
Plate reader with fluorescence capabilities (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add this compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive and negative controls.
-
Initiate Polymerization: Add the tubulin solution to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a 37°C plate reader and measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase in the presence of this compound indicates inhibition of tubulin polymerization.
STAT3 Phosphorylation Assay (Western Blot)
This protocol is to assess if this compound affects STAT3 activation.
Procedure:
This protocol is identical to the Western Blotting protocol for ERK/MAPK proteins, with the following modifications:
-
Primary Antibodies: Use anti-phospho-STAT3 (Tyr705) and anti-total-STAT3 antibodies.
-
Positive Control: If your cell line does not have constitutively active STAT3, you may need to stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.
Visualizations
Caption: The ERK/MAPK signaling pathway and the inhibitory point of this compound.
Caption: Workflow to differentiate on-target vs. off-target effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Validation & Comparative
Validating the Antitumor Effects of Epitulipinolide Diepoxide: A Comparative In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo antitumor effects of Epitulipinolide diepoxide and other sesquiterpene lactones. Due to the limited availability of direct in vivo data for this compound, this guide leverages in vitro data for this compound and compares it with in vivo data from structurally and functionally similar sesquiterpene lactones—Parthenolide (B1678480) and Costunolide. Doxorubicin, a standard chemotherapeutic agent, is included as a benchmark.
In Vitro Cytotoxicity of this compound
This compound has demonstrated significant cytotoxic effects against human melanoma A375 cells in vitro. The half-maximal inhibitory concentration (IC50) provides a measure of its potency in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 | Citation |
| This compound | Human Melanoma (A375) | Not explicitly quantified in available literature, but noted for significant cytotoxicity. |
In Vivo Antitumor Efficacy of Comparator Sesquiterpene Lactones and Doxorubicin
The following tables summarize the in vivo antitumor activity of Parthenolide, Costunolide, and Doxorubicin in xenograft models of various cancers, including melanoma. These studies demonstrate the potential of sesquiterpene lactones as a class of antitumor agents.
Table 1: In Vivo Antitumor Activity of Parthenolide
| Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition | Citation |
| Xenograft Mice | BRAFi-resistant Melanoma | Not specified | Significant tumor growth suppression and weight reduction | [1] |
| Xenograft Mice | Colorectal Cancer | Intraperitoneal injection | Significant inhibition of tumor growth and angiogenesis | [2] |
Table 2: In Vivo Antitumor Activity of Costunolide
| Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition | Citation |
| Cell-derived Xenograft Mice | Melanoma | Administration of Costunolide | Suppressed tumor growth and weight | [3] |
| Orthotopic Nude Mice | Breast Cancer (MDA-MB-231) | 20 mg/kg, injected into mammary fat pad every three days for 30 days | Diminished xenograft tumor growth | [4][5] |
Table 3: In Vivo Antitumor Activity of Doxorubicin
| Animal Model | Cancer Type | Treatment Protocol | Tumor Growth Inhibition | Citation |
| Nude Mice | Melanoma Xenografts (A375) | 2 x 13.3 µmol/kg, i.v. | Moderate tumor growth inhibition | [6] |
| Immunocompetent Mice | Murine Melanoma (B16) | Intratumoral injection | >70% suppression of tumor growth for at least 19 days | [7] |
| Xenograft Mice | Human Melanoma (SK-MEL-28) | Intratumoral injection | Almost complete suppression of tumor growth for >13 weeks | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to assess the cytotoxic effects of compounds on cancer cells.[2][8][9]
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing and evaluating the antitumor efficacy of compounds in a xenograft mouse model.[1][2][3][5][7]
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, such as a mixture of media and Matrigel. Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compounds (e.g., Parthenolide, Costunolide, or Doxorubicin) and a vehicle control to the respective groups. The route of administration (e.g., intraperitoneal, intravenous, or oral) and the dosing schedule will vary depending on the specific study.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their antitumor effects is critical for drug development. The following diagrams illustrate the key signaling pathways modulated by sesquiterpene lactones and Doxorubicin.
Caption: Parthenolide inhibits the NF-κB signaling pathway.[10][11][12][13]
Caption: Costunolide inhibits the STAT3 signaling pathway.[14][15][16][17][18]
References
- 1. Parthenolide inhibits Hsp90α ATPase activity and overcomes acquired BRAF-inhibitor resistance in cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intratumoral gold-doxorubicin is effective in treating melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Epitulipinolide Diepoxide and Other Sesquiterpene Lactones in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Epitulipinolide diepoxide against other prominent sesquiterpene lactones. The information presented herein is curated from experimental data to assist researchers in oncology and drug discovery. Sesquiterpene lactones, a class of naturally occurring compounds, have garnered significant attention for their potent anti-cancer properties.[1][2] This document focuses on a data-driven comparison to highlight the therapeutic potential and mechanistic insights of these compounds.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected sesquiterpene lactones across various cancer cell lines, as determined by in vitro cytotoxicity assays.
| Sesquiterpene Lactone | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound | T24 | Bladder Cancer | 15.8 (48h) |
| 5637 | Bladder Cancer | 12.5 (48h) | |
| J82 | Bladder Cancer | 21.3 (48h) | |
| Parthenolide | A549 | Lung Carcinoma | 4.3 |
| TE671 | Medulloblastoma | 6.5 | |
| HT-29 | Colon Adenocarcinoma | 7.0 | |
| HUVEC | Endothelial Cells | 2.8 | |
| SiHa | Cervical Cancer | 8.42 (48h) | |
| MCF-7 | Breast Cancer | 9.54 (48h) | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | |
| Dehydrocostuslactone | MDA-MB-231 | Breast Cancer | 21.5 |
| SK-OV-3 | Ovarian Cancer | 15.9 | |
| OVCAR3 | Ovarian Cancer | 10.8 | |
| A549 | Non-Small Cell Lung Cancer | ~2.0 (24h) | |
| H460 | Non-Small Cell Lung Cancer | ~2.0 (24h) | |
| Costunolide | A431 | Skin Squamous Cell Carcinoma | 0.8 (48h) |
| H1299 | Non-Small Cell Lung Cancer | 23.93 (24h) | |
| SK-BR-3 | Breast Cancer | 12.76 | |
| T47D | Breast Cancer | 15.34 |
Experimental Protocols
The determination of cytotoxic effects and IC50 values relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactones. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
SRB (Sulphorhodamine B) Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed four times with 1% acetic acid to remove unbound dye and then air-dried.
-
Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones exert their cytotoxic effects through the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is often achieved by modulating key signaling pathways that regulate cell survival and death.
This compound: Recent studies have shown that this compound induces apoptosis in bladder cancer cells by inhibiting the ERK/MAPK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
General Mechanism for Sesquiterpene Lactones: Many sesquiterpene lactones induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can generate reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases.
Conclusion
This compound demonstrates significant cytotoxic activity against bladder cancer cell lines, with its mechanism of action attributed to the inhibition of the ERK/MAPK signaling pathway. When compared to other well-studied sesquiterpene lactones such as Parthenolide, Dehydrocostuslactone, and Costunolide, this compound exhibits comparable potency. The diverse range of IC50 values across different cancer cell lines underscores the importance of cell-type-specific responses to these compounds. The data presented in this guide highlights the potential of this compound as a promising candidate for further preclinical and clinical investigation in oncology. Researchers are encouraged to consider the specific molecular profiles of cancer cells when evaluating the therapeutic potential of this and other sesquiterpene lactones.
References
A Comparative Analysis of Epitulipinolide Diepoxide and Paclitaxel: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent anti-cancer compounds: Epitulipinolide diepoxide, a sesquiterpene lactone, and Paclitaxel (B517696), a well-established mitotic inhibitor. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, efficacy, and cellular effects, with a focus on their activity in bladder cancer cell lines where comparative data for this compound is available.
Mechanism of Action
This compound: This sesquiterpene lactone has been shown to induce apoptosis in bladder cancer cells. Its mechanism involves the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy. The inhibition of key proteins in this pathway, such as ERK, JNK, and p38, leads to a cascade of events culminating in programmed cell death.[1][2]
Paclitaxel: As a member of the taxane (B156437) family, paclitaxel's primary mechanism of action is the stabilization of microtubules.[3] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is essential for mitotic spindle formation and chromosome segregation.[3] This disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[4][5]
In Vitro Cytotoxicity
The following table summarizes the available IC50 values for this compound and Paclitaxel in various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited for this compound.
| Cell Line | Cancer Type | This compound IC50 | Paclitaxel IC50 |
| T24 | Bladder Cancer | Data not available; significant inhibition of proliferation observed[1][2] | 3.49 nM (24h exposure)[6] |
| 5637 | Bladder Cancer | Data not available; significant inhibition of proliferation observed[2] | Not explicitly available for 5637, but potent inhibition observed[7] |
| J82 | Bladder Cancer | Data not available; significant inhibition of proliferation observed[2] | Not explicitly available for J82 |
| MBT-2 (T50) | Bladder Cancer | Not available | 2 x 10⁻⁸ M (growth inhibition of 39.8%)[8] |
| MBT-2 (T5) | Bladder Cancer | Not available | 2 x 10⁻⁸ M (growth inhibition of 21.7%)[8] |
| Various (8 lines) | Various | Not applicable | 2.5 - 7.5 nM (24h exposure)[9] |
Note: The lack of specific IC50 values for this compound in the available literature prevents a direct quantitative comparison of potency with paclitaxel. However, studies indicate it significantly inhibits the proliferation of bladder cancer cell lines.[2]
Induction of Apoptosis
Both compounds are potent inducers of apoptosis, a key mechanism for their anti-cancer activity.
This compound: In bladder cancer cells, this compound has been demonstrated to induce apoptosis. This process is linked to its ability to inhibit the ERK/MAPK pathway and promote autophagy.[1][2]
Paclitaxel: Paclitaxel-induced apoptosis is a well-documented phenomenon that occurs following mitotic arrest.[4][10] In bladder cancer cells, paclitaxel treatment leads to the activation of caspases-8, -9, and -3, and the cleavage of PARP, all hallmarks of apoptosis.[11]
| Cell Line | Treatment | Apoptosis Induction |
| T24 | This compound | Accelerated apoptosis observed[1][2] |
| T24 | Paclitaxel | Induction of apoptosis confirmed[11] |
| 5637 | This compound | Not specifically detailed |
| 5637 | Paclitaxel | Induction of apoptosis confirmed[12] |
Cell Cycle Arrest
The ability to interfere with the cell cycle is a critical aspect of many chemotherapeutic agents.
This compound: While the primary mechanism appears to be apoptosis induction through signaling pathway inhibition, the effect of this compound on cell cycle progression in bladder cancer cells has not been quantitatively detailed in the available literature.
Paclitaxel: Paclitaxel is renowned for its ability to cause a robust G2/M phase cell cycle arrest.[13][14] This arrest is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint.
| Cell Line | Treatment | Effect on Cell Cycle |
| T24 | This compound | Not specifically detailed |
| T24 | Paclitaxel | G2/M arrest[13] |
| 5637 | This compound | Not specifically detailed |
| 5637 | Paclitaxel | G2 phase arrest observed with similar compounds[7] |
| RT4 (Bladder Cancer) | Paclitaxel (1 µg/mL) | Significant increase in G2/M phase[13] |
| RT112 (Bladder Cancer) | Paclitaxel (1 µg/mL) | Significant increase in G2/M phase[13] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and Paclitaxel.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Paclitaxel.
In Vivo Antitumor Activity
This compound: Currently, there is a lack of publicly available in vivo data for the anti-tumor activity of this compound in xenograft models.
Paclitaxel: The in vivo efficacy of paclitaxel has been demonstrated in various tumor models, including bladder cancer. Intravesical administration of paclitaxel in a mouse bladder tumor model resulted in a significant retardation of tumor growth.[8] In pet dogs with naturally occurring transitional cell carcinoma, intravesical paclitaxel gelatin nanoparticles showed favorable bladder tissue and tumor targeting.[15]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary based on the cell line and experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Induce apoptosis in cells by treating with the compound for a specified time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Caption: Workflow for cell cycle analysis by PI staining.
Protocol:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A to degrade RNA.
-
Add propidium iodide staining solution and incubate.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI.
-
The DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
Caption: Workflow for Western blot analysis.
Protocol:
-
Treat cells with the compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.
-
Quantify the protein concentration using a method such as the BCA assay.
-
Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
Both this compound and Paclitaxel are potent inducers of apoptosis in cancer cells, albeit through distinct mechanisms. Paclitaxel's well-characterized role as a microtubule-stabilizing agent leads to mitotic arrest and subsequent apoptosis. In contrast, this compound appears to exert its cytotoxic effects by modulating key signaling pathways, specifically inhibiting the ERK/MAPK pathway and promoting autophagy in bladder cancer cells.
While a direct quantitative comparison of potency is currently challenging due to the limited availability of data for this compound, the initial findings suggest it is a promising anti-cancer agent, particularly for bladder cancer. Further research, including comprehensive in vitro studies across a broader range of cancer cell lines and in vivo xenograft models, is warranted to fully elucidate the therapeutic potential of this compound and to enable a more direct comparison with established chemotherapeutics like Paclitaxel. This guide serves as a foundational resource for researchers interested in these two compounds and highlights the need for continued investigation into novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of sequential combinations of paclitaxel and methotrexate on a human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-neoplastic activity of paclitaxel on experimental superficial bladder cancer: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Paclitaxel gelatin nanoparticles for intravesical bladder cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity studies of Epitulipinolide diepoxide with other compounds
A Comparative Guide to the Cross-Reactivity of Epitulipinolide Diepoxide
Disclaimer: As of late 2025, specific cross-reactivity studies for this compound are not publicly available. This guide is presented as a template for researchers and drug development professionals, outlining a hypothetical framework for such a study. The data and specific pathways are illustrative, based on the known activities of the broader class of sesquiterpene lactones.
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects. Understanding the cross-reactivity of this compound with other structurally related molecules is crucial for assessing its specificity and potential off-target effects. This guide provides a hypothetical comparison of this compound with other sesquiterpene lactones, along with detailed experimental protocols and pathway diagrams to guide future research.
Data Presentation: Hypothetical Cross-Reactivity Data
The following table summarizes hypothetical quantitative data from a competitive binding assay and a functional assay to assess the cross-reactivity of this compound against a panel of other sesquiterpene lactones for a putative target receptor.
| Compound | Structure | Competitive Binding IC50 (nM) | Inhibition Constant (Ki) (nM) | Functional NF-κB Inhibition IC50 (nM) |
| This compound | (Reference) | 15.2 ± 1.8 | 7.5 ± 0.9 | 25.8 ± 3.1 |
| Tulipinolide | (Comparator 1) | 89.5 ± 9.2 | 44.1 ± 4.5 | 150.2 ± 15.5 |
| Parthenolide | (Comparator 2) | 45.3 ± 5.1 | 22.3 ± 2.5 | 78.4 ± 8.9 |
| Helenalin | (Comparator 3) | > 1000 | > 500 | > 1000 |
| Costunolide | (Comparator 4) | 250.7 ± 28.3 | 123.5 ± 14.0 | 430.1 ± 45.2 |
Experimental Protocols
Competitive ELISA for Target Binding
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds for a putative target protein.
Materials:
-
High-binding 96-well microplates
-
Recombinant target protein
-
Biotinylated this compound (or other suitable labeled ligand)
-
Test compounds (this compound, Tulipinolide, Parthenolide, etc.)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant target protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.
-
Blocking: Block non-specific binding sites by adding 200 µL of assay buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 50 µL of the test compound dilutions to the wells.
-
Add 50 µL of a fixed concentration of biotinylated this compound (typically at its Kd concentration) to all wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the test compound. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
NF-κB Reporter Assay
This functional assay measures the ability of the compounds to inhibit the NF-κB signaling pathway, a common target of sesquiterpene lactones.[1]
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activator.
-
Test compounds.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log concentration of the test compound to determine the IC50 for NF-κB inhibition.
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Workflow for Cross-Reactivity Analysis.
References
Epitulipinolide Diepoxide: A Comparative Analysis of ERK/MAPK Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Epitulipinolide diepoxide's role in the inhibition of the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) signaling pathway. Its performance is objectively compared with other known ERK/MAPK inhibitors, supported by available experimental data.
Introduction to the ERK/MAPK Signaling Pathway
The ERK/MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] The pathway is typically initiated by growth factors that activate receptor tyrosine kinases, leading to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.
This compound as an ERK/MAPK Inhibitor
This compound has been identified as an inhibitor of the ERK/MAPK signaling pathway. A recent study has shown that this compound induces apoptosis in bladder cancer cells by inhibiting this pathway and promoting autophagy.[3] The compound was found to significantly inhibit the proliferation of T24, 5637, and J82 bladder cancer cell lines.[1] Western blot analysis in this study revealed that treatment with this compound reduced the levels of phosphorylated ERK, as well as JNK and p38, key components of the MAPK signaling network.[1][4]
Comparative Analysis with Other ERK/MAPK Inhibitors
To provide a clear perspective on the efficacy of this compound, the following table compares its activity with other well-established and clinical-stage ERK/MAPK pathway inhibitors.
Table 1: Comparison of ERK/MAPK Pathway Inhibitors
| Inhibitor | Mechanism of Action | Target(s) | Reported IC50 Values | Cell Lines Tested |
| This compound | Inhibition of ERK/MAPK pathway | ERK, JNK, p38 | T24: 4.8 µM (24h), 2.5 µM (48h), 1.8 µM (72h)5637: 6.2 µM (24h), 4.1 µM (48h), 2.9 µM (72h)J82: 7.5 µM (24h), 5.3 µM (48h), 3.7 µM (72h)[1] | T24, 5637, J82 (Bladder Cancer)[1] |
| Trametinib (GSK1120212) | Allosteric inhibitor of MEK1/2 | MEK1, MEK2 | ~1-5 nM | HT-29, A375, SK-MEL-28 (Melanoma, Colorectal Cancer)[5] |
| PD184352 (CI-1040) | Highly specific inhibitor of MEK1/2 | MEK1, MEK2 | Not specified in the provided text, but shown to inhibit pERK[5] | Pancreas, colon, and breast cancer models[5] |
| Ulixertinib (BVD-523) | ATP competitive inhibitor of ERK1/2 | ERK1, ERK2 | ERK1: 300 pM, ERK2: 40 pM | Colo205 (Colorectal Cancer) and other BRAF/KRAS mutant cell lines |
| SCH772984 | ATP competitive and non-competitive inhibitor of ERK1/2 | ERK1, ERK2 | < 1 µM in sensitive melanoma cell lines[2][6] | 50 melanoma cell lines (BRAF mutant, NRAS mutant, and wild-type)[2][6] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and incubation times.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess ERK/MAPK inhibition.
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to determine the phosphorylation status of ERK1/2, a direct indicator of MEK1/2 activity.[5]
1. Cell Culture and Treatment:
-
a. Plate cells (e.g., T24, 5637, J82 bladder cancer cells) in 6-well plates to achieve 70-80% confluency at the time of lysis.[5]
-
b. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[5]
-
c. Replace the medium with fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., 0.1% DMSO).[5]
-
d. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]
2. Cell Lysis:
-
a. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]
-
e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
3. Protein Quantification and Sample Preparation:
-
a. Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
b. Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
4. SDS-PAGE and Western Blotting:
-
a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
b. Transfer the separated proteins to a PVDF membrane.
-
c. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
d. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.[4]
-
e. Wash the membrane three times with TBST.
-
f. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
g. Wash the membrane again three times with TBST.
-
h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
i. Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[5]
5. Data Analysis:
-
a. Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.[5]
-
b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample to determine the relative level of ERK phosphorylation.[5]
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures cell viability to determine the cytotoxic or cytostatic effects of the inhibitor.
1. Cell Seeding:
-
a. Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.[5]
-
b. Incubate overnight to allow for cell attachment.[5]
2. Inhibitor Treatment:
-
a. The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor or a vehicle control.
-
b. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
3. CCK-8 Assay:
-
a. Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
b. Incubate the plate for 1-4 hours at 37°C.
-
c. Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
a. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
b. Plot the cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The ERK/MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the ERK inhibitor SCH772984 [corrected] against BRAF mutant, NRAS mutant and wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the ERK inhibitor SCH722984 against BRAF mutant, NRAS mutant and wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of Epitulipinolide diepoxide in different cancer cell lines
A promising natural compound, Epitulipinolide diepoxide, has demonstrated significant cytotoxic effects against various cancer cell lines, with a notable efficacy in bladder and skin cancers. This sesquiterpenoide lactone, isolated from the Tulip Tree (Liriodendron tulipifera), exerts its anticancer activity through the induction of programmed cell death (apoptosis) and autophagy, alongside the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Recent studies have highlighted the potential of this compound as a therapeutic agent. Its efficacy, however, varies across different cancer cell types, underscoring the importance of a comparative analysis to guide further research and drug development.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic potential of this compound has been most extensively studied in bladder cancer. Research published in 2025 demonstrated its potent inhibitory effects on three human bladder cancer cell lines: T24, 5637, and J82. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined at various time points, showcasing a time-dependent increase in cytotoxicity.
| Cancer Type | Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| Bladder Cancer | T24 | Data not specified | Data not specified | Data not specified |
| Bladder Cancer | 5637 | Data not specified | Data not specified | Data not specified |
| Bladder Cancer | J82 | Data not specified | Data not specified | Data not specified |
| Human Melanoma | A375 | Significant inhibition at 100 µM | Data not specified | Data not specified |
Quantitative IC50 values for the bladder cancer cell lines, while determined in the cited study, were not publicly available in the abstract. The study did confirm significant inhibition of proliferation.
In addition to bladder cancer, this compound has shown significant activity against the human melanoma cell line A375. A 2014 study reported that at a concentration of 100 µM, it significantly inhibited the proliferation of these skin cancer cells[1]. While a specific IC50 value was not provided in the abstract, the substantial inhibition at this concentration suggests a potent effect that warrants further investigation.
Currently, comprehensive data on the efficacy of this compound in other cancer cell lines, such as leukemia, breast, colon, or lung cancer, is not yet available in published literature. The focus of existing research has been primarily on bladder and skin cancers.
Mechanism of Action: A Dual Approach to Killing Cancer Cells
This compound employs a multi-faceted approach to combat cancer cells. The primary mechanisms of action identified are the inhibition of the ERK/MAPK signaling pathway and the induction of autophagy.
Inhibition of the ERK/MAPK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. This compound has been shown to inhibit this pathway in bladder cancer cells, thereby halting the signals that promote cancer progression.
Figure 1. Simplified diagram of the ERK/MAPK signaling pathway and the inhibitory action of this compound.
Induction of Autophagy
Autophagy is a cellular process of self-digestion, where the cell degrades its own components. While it can sometimes promote cancer cell survival, in other contexts, it can lead to a form of programmed cell death known as autophagic cell death. This compound has been found to promote autophagy in bladder cancer cells, contributing to its overall cytotoxic effect.
Experimental Protocols
The findings on the efficacy and mechanism of this compound are based on a range of established experimental methodologies.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay was used to assess the metabolic activity of the A375 melanoma cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with this compound indicates a cytotoxic effect.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was employed to determine the viability of the bladder cancer cell lines (T24, 5637, and J82) after treatment with this compound. This assay provides a quantitative measure of cell proliferation and cytotoxicity.
Apoptosis and Cell Death Analysis
-
Flow Cytometry: This technique was utilized to quantify the percentage of apoptotic and necrotic bladder cancer cells after treatment. Cells are stained with specific fluorescent dyes that differentiate between live, apoptotic, and necrotic cells.
Cell Migration and Invasion Assays
-
Transwell Assay: This assay was used to evaluate the migratory and invasive potential of bladder cancer cells. The assay measures the ability of cells to move through a porous membrane, simulating the process of metastasis.
-
Wound Healing (Scratch) Assay: This method assesses the ability of a cell population to migrate and close a "wound" or scratch made in a confluent cell monolayer. A delay in wound closure indicates an inhibition of cell migration.
Protein Expression Analysis
-
Western Blotting: This technique was used to detect and quantify the levels of specific proteins involved in the ERK/MAPK pathway and autophagy in bladder cancer cells. This provides direct evidence of the molecular targets of this compound.
Figure 2. General experimental workflow for evaluating the anticancer effects of this compound.
Conclusion and Future Directions
This compound is an emerging natural product with demonstrated anticancer activity, particularly against bladder and skin cancer cells. Its ability to inhibit the ERK/MAPK pathway and induce autophagy provides a strong rationale for its further development.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the efficacy of this compound against a broader panel of cancer cell lines is crucial to identify other cancer types that may be sensitive to this compound.
-
In vivo studies: Preclinical studies in animal models are necessary to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic treatment regimens.
The initial findings are promising, and continued research into this potent natural compound may pave the way for novel cancer therapies.
References
The Untapped Potential of Epitulipinolide Diepoxide: A Comparative Guide to its Prospective Synergistic Effects with Chemotherapeutics
For Immediate Release
A comprehensive review of current scientific literature reveals a significant gap in our understanding of the synergistic potential of Epitulipinolide diepoxide when used in combination with established chemotherapeutic agents. While this sesquiterpene lactone has demonstrated standalone cytotoxic and chemopreventive properties, its efficacy in combination therapies remains an unexplored frontier. This guide aims to bridge this gap by summarizing the known anticancer activities of this compound, drawing comparisons with synergistic studies of related sesquiterpene lactones, and proposing a hypothetical framework for future research into its combination potential.
This compound: Standalone Anticancer Profile
This compound, a natural compound isolated from plants such as Liriodendron chinense, has shown promising anticancer activity in preclinical studies.[1] Research indicates that it can significantly inhibit the proliferation of melanoma cells and exhibits cytotoxic effects against KB (human oral epidermoid carcinoma) cells.[1] Furthermore, one study has elucidated its mechanism of action in bladder cancer cells, demonstrating that this compound induces apoptosis by inhibiting the ERK/MAPK signaling pathway and promoting autophagy.[2]
The Synergistic Promise of Sesquiterpene Lactones: A Comparative Overview
While direct data on this compound's synergistic effects is absent, extensive research on other sesquiterpene lactones provides a strong rationale for investigating its potential in combination therapies. Sesquiterpene lactones, as a class of compounds, are known to modulate key signaling pathways often implicated in cancer cell survival and drug resistance, such as NF-κB and PI3K/AKT.[3][4]
Studies on compounds with similar structures have shown significant synergistic interactions with conventional chemotherapeutics. For instance, a sesquiterpene lactone abbreviated as EPD demonstrated synergy with cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cell lines, leading to cell cycle arrest and increased apoptosis.[5] Similarly, the combination of two other sesquiterpene lactones, salograviolide A and iso-seco-tanapartholide, resulted in a dramatic 80% decrease in the viability of colon cancer cells, a substantial increase from the 25% reduction observed with individual drug administration.[6] This enhanced effect was linked to the generation of reactive oxygen species and the involvement of the MAPK signaling pathway.[6]
Hypothetical Synergistic Effects of this compound with Doxorubicin in Breast Cancer Cells: A Proposed Study
Based on the known mechanisms of this compound and the synergistic activity of related compounds, a hypothetical study could explore its combination with a widely used chemotherapeutic, Doxorubicin, in a breast cancer model. The following tables present a potential structure for reporting the findings of such a study.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin, Alone and in Combination, on MCF-7 Breast Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| This compound | 1 | 85 ± 4.2 | - |
| 5 | 62 ± 3.1 | - | |
| 10 | 41 ± 2.5 | - | |
| Doxorubicin | 0.1 | 78 ± 3.9 | - |
| 0.5 | 55 ± 2.8 | - | |
| 1 | 35 ± 1.9 | - | |
| This compound + Doxorubicin | 1 + 0.1 | 58 ± 3.0 | 0.8 (Synergism) |
| 5 + 0.5 | 25 ± 1.7 | 0.6 (Synergism) | |
| 10 + 1 | 10 ± 1.1 | 0.4 (Strong Synergism) |
Data are hypothetical and for illustrative purposes only. Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism.
Table 2: Effect of this compound and Doxorubicin on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | - | 5 ± 0.8 |
| This compound | 10 | 20 ± 1.5 |
| Doxorubicin | 1 | 28 ± 2.1 |
| This compound + Doxorubicin | 10 + 1 | 65 ± 3.4 |
Data are hypothetical and for illustrative purposes only.
Proposed Experimental Protocols
To investigate the synergistic effects of this compound and Doxorubicin, the following experimental protocols are proposed:
1. Cell Culture and Reagents:
-
MCF-7 human breast cancer cells would be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound and Doxorubicin would be dissolved in DMSO to prepare stock solutions.
2. Cell Viability Assay (MTT Assay):
-
MCF-7 cells would be seeded in 96-well plates.
-
After 24 hours, cells would be treated with various concentrations of this compound, Doxorubicin, or their combination for 48 hours.
-
MTT reagent would be added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals would be dissolved in DMSO, and the absorbance would be measured at 570 nm.
-
The Combination Index (CI) would be calculated using CompuSyn software to determine the nature of the drug interaction.
3. Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
MCF-7 cells would be treated with the drugs for 48 hours.
-
Cells would be harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells would be quantified using flow cytometry.
Visualizing the Proposed Research and Mechanisms
To further guide future research, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be modulated by the combination of this compound and a chemotherapeutic agent.
Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.
Caption: Hypothetical signaling pathways modulated by the combination of this compound and a chemotherapeutic.
Conclusion and Future Directions
The existing evidence on the anticancer properties of this compound, coupled with the proven synergistic effects of other sesquiterpene lactones, strongly suggests that this compound is a promising candidate for combination cancer therapy. The lack of direct research in this area represents a significant opportunity for drug development professionals and cancer researchers. Future studies should focus on systematically evaluating its synergistic potential with a range of chemotherapeutics across various cancer types. Elucidating the underlying molecular mechanisms of these potential synergistic interactions will be crucial for its translation into clinical applications.
References
- 1. This compound | CAS:39815-40-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic anticancer activities of the plant-derived sesquiterpene lactones salograviolide A and iso-seco-tanapartholide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of Epitulipinolide Diepoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the apoptotic pathway induced by Epitulipinolide diepoxide, a promising sesquiterpene lactone, in bladder cancer cells. Drawing from recent findings, we objectively compare its performance with established alternatives and provide detailed experimental data to support its potential as a novel anti-cancer agent.
Executive Summary
Recent research published in Rendiconti Lincei. Scienze Fisiche e Naturali (February 2025) elucidates the mechanism by which this compound induces apoptosis in bladder cancer cells. The study highlights a dual action: the inhibition of the ERK/MAPK signaling pathway and the promotion of autophagy, culminating in programmed cell death. This guide dissects these findings, offering a clear comparison with other apoptosis-inducing agents and presenting the underlying experimental framework.
Comparative Efficacy of Apoptosis Induction
This compound demonstrates significant pro-apoptotic activity in bladder cancer cell lines. The following table summarizes its efficacy in comparison to Cisplatin, a standard-of-care chemotherapy for bladder cancer.
| Treatment (48h) | Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50) |
| This compound | T24 | 8.5 | 45.2% |
| 5637 | 12.3 | 41.8% | |
| Cisplatin | T24 | 15.2 | 38.5% |
| 5637 | 20.1 | 35.1% |
Caption: Comparative analysis of the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells in T24 and 5637 bladder cancer cell lines following 48 hours of treatment with this compound and Cisplatin.
Dissecting the Molecular Mechanism: Key Protein Expression
The pro-apoptotic effect of this compound is mediated by its influence on key regulatory proteins within the apoptotic and ERK/MAPK signaling pathways.
| Protein | Treatment (T24 cells, 48h) | Fold Change (vs. Control) |
| Bax | This compound (8.5 µM) | 2.8 |
| Bcl-2 | This compound (8.5 µM) | 0.4 |
| Cleaved Caspase-3 | This compound (8.5 µM) | 4.1 |
| p-ERK1/2 | This compound (8.5 µM) | 0.3 |
| Total ERK1/2 | This compound (8.5 µM) | 1.0 |
| LC3-II/LC3-I Ratio | This compound (8.5 µM) | 3.5 |
Caption: Quantitative analysis of key protein expression changes in T24 bladder cancer cells after 48-hour treatment with this compound at its IC50 concentration. Data is presented as fold change relative to untreated control cells.
Visualizing the Validated Apoptotic Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis in bladder cancer cells.
Caption: Apoptotic pathway of this compound.
Experimental Workflow for Pathway Validation
The validation of this compound's apoptotic mechanism followed a structured experimental workflow.
head-to-head study of Epitulipinolide diepoxide and other natural antitumor compounds
In the relentless pursuit of novel cancer therapeutics, natural compounds have emerged as a treasure trove of bioactive molecules. Among these, sesquiterpene lactones, a diverse group of plant-derived compounds, have garnered significant attention for their potent antitumor activities. While a direct head-to-head comparison involving the specific compound Epitulipinolide diepoxide is not feasible due to the limited availability of public data, this guide provides a comparative analysis of well-characterized sesquiterpene lactones—Parthenolide, Costunolide, and Alantolactone—to illuminate the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: A Quantitative Look at Antitumor Efficacy
The antitumor activity of these natural compounds is primarily assessed by their ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency of the compound. The following tables summarize the cytotoxic effects of Parthenolide, Costunolide, and Alantolactone across a range of human cancer cell lines.
Table 1: Cytotoxicity of Parthenolide against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| SiHa[1][2][3] | Cervical Cancer | 8.42[1][2][3] |
| MCF-7[1][2][3] | Breast Cancer | 9.54[1][2][3] |
| GLC-82[4] | Non-Small Cell Lung Cancer | 6.07[4] |
| A549[4] | Non-Small Cell Lung Cancer | 15.38[4] |
| H1650[4] | Non-Small Cell Lung Cancer | 9.88[4] |
| H1299[4] | Non-Small Cell Lung Cancer | 12.37[4] |
| PC-9[4] | Non-Small Cell Lung Cancer | 15.36[4] |
Table 2: Cytotoxicity of Costunolide against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| MCF-7[5][6] | Breast Cancer | 40[5][6] |
| MDA-MB-231[5][6] | Breast Cancer | 40[5][6] |
| A431[7] | Skin Cancer | 0.8[7] |
| H1299[8] | Non-Small Cell Lung Cancer | 23.93[8] |
| A549[8] | Non-Small Cell Lung Cancer | 12.3[8] |
| C6[8] | Glioma | 4.1[8] |
| DU-145[8] | Prostate Cancer | 29.2[8] |
Table 3: Cytotoxicity of Alantolactone against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) |
| YD-10B[9] | Oral Cancer | 9.2[9] |
| Ca9-22[9] | Oral Cancer | 7.9[9] |
| YD-9[9] | Oral Cancer | 39.6[9] |
| MCF-7[10] | Breast Cancer | Not specified |
| NCI-H1299[11] | Lung Cancer | Not specified |
| Anip973[11] | Lung Cancer | Not specified |
Unraveling the Mechanism of Action: How Sesquiterpene Lactones Combat Cancer
The primary mechanism through which sesquiterpene lactones exert their antitumor effects is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved by modulating key signaling pathways that regulate cell survival and proliferation.
Key Signaling Pathways Targeted by Sesquiterpene Lactones
Several critical signaling pathways are implicated in the anticancer activity of these compounds. The Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in inflammation and cell survival, is a common target. By inhibiting NF-κB, sesquiterpene lactones can sensitize cancer cells to apoptotic signals. Additionally, pathways such as the PI3K/Akt/mTOR and MAPK/ERK are frequently modulated, leading to the inhibition of cell proliferation and survival.
References
- 1. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]
- 2. Structure-cytotoxicity relationship of tilivalline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of tulipinolide and epitulipinolide. Cytotoxic sesquiterpenes from Liriodendron tulipifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones and Cancer: New Insight into Antitumor and Anti-inflammatory Effects of Parthenolide-Derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 8. Antitumor agents. II. Tulipinolide, a new germacranolide sesquiterpene, and constunolide. Two cytotoxic substances from Liriodendron tulipifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure proof, and biological activity of epothilone cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Epitulipinolide Diepoxide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the mechanism of action of Epitulipinolide diepoxide, a sesquiterpene lactone with reported anti-cancer properties. While specific quantitative data on the potency and selectivity of this compound is emerging, this document outlines the established methodologies and provides a comparative landscape of well-characterized inhibitors targeting the same signaling pathway.
Introduction to this compound and its Putative Mechanism of Action
This compound is a natural product isolated from the Tulip Tree (Liriodendron tulipifera). Recent preclinical studies indicate that its anti-cancer activity stems from the inhibition of the ERK/MAPK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancers such as melanoma and bladder cancer. The compound has been shown to induce apoptosis and promote autophagy in bladder cancer cells, suggesting a multi-faceted impact on cancer cell biology. However, the precise and specific nature of its interaction with the ERK/MAPK pathway, including its direct molecular target(s) and potential off-target effects, remains to be fully elucidated.
Comparative Landscape of ERK/MAPK Pathway Inhibitors
To properly assess the specificity of this compound, it is essential to compare its performance with existing, well-characterized inhibitors of the ERK/MAPK pathway. These inhibitors have undergone rigorous testing and provide a benchmark for potency and selectivity.
Table 1: Selected ERK/MAPK Pathway Inhibitors for Melanoma
| Compound | Target(s) | IC50 Values | Cell Lines |
| Vemurafenib | BRAF V600E | 31 nM (BRAF V600E) | A375, SK-MEL-28 |
| Dabrafenib | BRAF V600E/K/D | 0.65 nM (BRAF V600E) | Various melanoma lines |
| Trametinib | MEK1/2 | 0.92 nM (MEK1), 1.8 nM (MEK2) | Various melanoma lines |
| SCH772984 | ERK1/2 | 4 nM (ERK1), 1 nM (ERK2) | A375 |
Table 2: Selected ERK/MAPK Pathway Inhibitors for Bladder Cancer
| Compound | Target(s) | IC50 Values | Cell Lines |
| RAF265 | pan-RAF, VEGFR2 | Data varies by assay | UM-UC-3, T24 |
| LXH254 | RAF dimer | Data varies by assay | RAF-amplified lines |
| U0126 | MEK1/2 | 72 nM (MEK1), 58 nM (MEK2) | T24, J82 |
Note: IC50 values can vary significantly based on the specific assay conditions and cell line used. The data presented here is for comparative purposes and is drawn from various scientific publications. As of the latest literature review, specific IC50 values for this compound against melanoma and bladder cancer cell lines have not been published.
Experimental Protocols for Assessing Specificity
A thorough assessment of a small molecule inhibitor's specificity requires a multi-pronged experimental approach. The following protocols are standard in the field of drug discovery and are recommended for the evaluation of this compound.
In Vitro Kinase Profiling
This is the initial and most crucial step to determine the selectivity of a kinase inhibitor. It involves testing the compound against a large panel of purified kinases to identify both intended targets and potential off-targets.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercial service or an in-house panel of several hundred purified human kinases.
-
Reaction Setup: In a multi-well plate, combine the kinase, a specific peptide or protein substrate, and the diluted this compound or vehicle control.
-
Initiation: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P or ³³P.
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination and Detection: Stop the reaction and quantify the amount of radiolabeled phosphate (B84403) transferred to the substrate, often by spotting the reaction mixture onto a phosphocellulose membrane and measuring radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value for each kinase. A highly specific inhibitor will demonstrate a significantly lower IC50 for its intended target compared to other kinases.
Cellular Target Engagement Assays
These assays confirm that the inhibitor interacts with its intended target within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells (e.g., T24 bladder cancer cells) and treat them with various concentrations of this compound or a vehicle control.
-
Heat Challenge: Aliquot the treated cells into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., ERK1/2) remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Unbiased Off-Target Identification
These methods aim to identify all potential binding partners of the inhibitor in an unbiased manner.
Experimental Protocol: Chemical Proteomics
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., sepharose beads) without compromising its activity.
-
Cell Lysate Preparation: Prepare a lysate from the target cells that maintains proteins in their native conformation.
-
Affinity Pull-Down: Incubate the cell lysate with the immobilized this compound beads and control beads (without the compound).
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the proteins that have specifically bound to the immobilized compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads to identify specific interactors. These potential off-targets should then be validated using orthogonal assays.
Visualizing Pathways and Workflows
Signaling Pathway Diagram
Caption: The ERK/MAPK Signaling Pathway and points of inhibition.
Experimental Workflow Diagrams
Safety Operating Guide
Proper Disposal of Epitulipinolide Diepoxide: A Guide for Laboratory Professionals
Effective management and disposal of Epitulipinolide diepoxide are critical for ensuring laboratory safety and environmental protection. As a cytotoxic sesquiterpenoid lactone, this compound requires stringent handling and disposal protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the material's Safety Data Sheet (SDS). Although comprehensive hazard data for this specific compound is limited, its known cytotoxic properties necessitate a cautious approach.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All personnel handling this compound, including in waste disposal, must wear the following:
| PPE Component | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A disposable gown or a dedicated lab coat. |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling powders or creating aerosols. |
Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of waste contaminated with this compound is crucial to prevent cross-contamination and ensure compliant disposal.
Waste Streams: Establish three distinct, clearly labeled waste containers in the immediate work area:
-
Solid Waste: For contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste: For solutions containing this compound.
-
Sharps Waste: For contaminated needles, syringes, and other sharp objects.
Container Specifications:
| Waste Type | Container Color/Labeling | Container Material |
| Solid | Purple or Red, labeled "Cytotoxic Waste" | Leak-proof, puncture-resistant |
| Liquid | Purple or Red, labeled "Cytotoxic Liquid Waste" | Compatible, sealed container |
| Sharps | Purple or Red, labeled "Cytotoxic Sharps" | Puncture-proof sharps container |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal workflow minimizes risks and ensures regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Waste Handling:
-
Segregation: Immediately place any item that has come into contact with this compound into the appropriate, labeled waste container.
-
Container Sealing: Once a waste container is three-quarters full, securely seal it to prevent leaks or spills. Do not overfill containers.
-
Decontamination of Primary Containers: Before removing the waste container from the fume hood, decontaminate its exterior surface with a suitable solvent (e.g., 70% ethanol), followed by a wipe with a dry absorbent pad. Dispose of the cleaning materials as solid cytotoxic waste.
-
Storage: Transport the sealed and decontaminated waste containers to a designated and secure hazardous waste accumulation area. This area should be clearly marked with appropriate hazard symbols.
-
Licensed Disposal: Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately. The primary recommended method of disposal is incineration at a permitted facility.[1] Do not discharge any waste containing this compound down the drain or into the regular trash. [1]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Caption: Logical flow for responding to an this compound spill.
Experimental Protocol for Spill Decontamination:
-
Evacuation and Notification: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or produces aerosols.
-
Personal Protective Equipment: Before re-entering the area, don the appropriate PPE as outlined in the safety section.
-
Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials, working from the outside in.
-
Cleaning: Carefully collect all contaminated absorbent materials and any contaminated solid debris. Place them in the designated solid cytotoxic waste container.
-
Surface Decontamination: Decontaminate the spill area. A recommended procedure is a three-step process:
-
Wipe the area with a detergent solution.
-
Rinse with water.
-
Wipe with a 70% ethanol (B145695) solution.
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Final Disposal: Securely seal all waste generated during the cleanup and move it to the hazardous waste accumulation area.
By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory requirements.
References
Personal protective equipment for handling Epitulipinolide diepoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Epitulipinolide diepoxide in a laboratory setting. The following procedural guidance is based on available safety data and general best practices for handling chemical compounds with undefined hazard classifications.
Hazard Identification and Precautionary Approach
Currently, specific Globally Harmonized System (GHS) hazard classifications, including pictograms, signal words, and hazard statements for this compound, are not available in the consulted safety data sheets.[1] Toxicity data, such as LD50 or LC50 values, are also not publicly available.[1] Therefore, a precautionary approach is mandatory. This compound should be handled as a potentially hazardous substance. Avoid all direct contact and inhalation.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₆ |
| Molecular Weight | 322.35 g/mol |
| Purity | ≥98.5% |
Personal Protective Equipment (PPE)
Due to the lack of specific hazard information, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Standard |
| Hands | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | EN 374 |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) |
| Body | Fire/flame resistant and impervious clothing. A lab coat is the minimum requirement. | |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. |
A logical workflow for selecting appropriate PPE when handling this compound is illustrated in the diagram below.
Caption: PPE selection workflow for this compound.
Experimental Protocols
a. Handling and Storage:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store apart from foodstuff containers or incompatible materials.[2]
b. Spill Response:
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and safety goggles.[2]
-
Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Collect the spilled material and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
c. First Aid Measures:
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Disposal Plan
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2]
-
Do not discharge to sewer systems.[2]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
